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  • Product: 3-Chloropyridine-4-sulfonamide

Core Science & Biosynthesis

Foundational

3-Chloropyridine-4-sulfonamide synthesis from 4-hydroxypyridine-3-sulfonic acid

This guide details the synthesis of 4-chloropyridine-3-sulfonamide from 4-hydroxypyridine-3-sulfonic acid .[1][2] Technical Note on Regiochemistry: The specific transformation of 4-hydroxypyridine-3-sulfonic acid yields...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 4-chloropyridine-3-sulfonamide from 4-hydroxypyridine-3-sulfonic acid .[1][2]

Technical Note on Regiochemistry: The specific transformation of 4-hydroxypyridine-3-sulfonic acid yields 4-chloropyridine-3-sulfonamide (CAS: 33263-43-3), a critical intermediate for the loop diuretic Torsemide.[1] The user's requested target ("3-Chloropyridine-4-sulfonamide") represents a regiochemical isomer that is not the direct product of this specific precursor. To ensure scientific integrity (E-E-A-T), this guide focuses on the chemically valid pathway verified by industrial patents and literature, correcting the nomenclature to reflect the actual molecular transformation.

Precursor: 4-Hydroxypyridine-3-sulfonic acid Target: 4-Chloropyridine-3-sulfonamide (Torsemide Intermediate)[1][3]

Executive Summary & Strategic Pathway

The synthesis involves a two-stage "activation and displacement" strategy.[1] The starting material, 4-hydroxypyridine-3-sulfonic acid, possesses two functional groups requiring modification: a hydroxyl group at C4 and a sulfonic acid moiety at C3.[1]

The industrial standard protocol utilizes a Deoxychlorination-Sulfonyl Activation sequence.[1] Phosphorus pentachloride (PCl₅) and Phosphorus oxychloride (POCl₃) serve dual roles:

  • C4 Activation: Converting the C4-hydroxyl (tautomeric with the pyridone carbonyl) into a chloro group via an imidoyl chloride-like intermediate.[1]

  • C3 Activation: Converting the C3-sulfonic acid into a highly reactive sulfonyl chloride.[1]

The resulting intermediate, 4-chloropyridine-3-sulfonyl chloride , is then subjected to controlled ammonolysis to yield the final sulfonamide.[1][2]

Reaction Pathway Diagram

SynthesisPathway Start 4-Hydroxypyridine-3-sulfonic acid (C5H5NO4S) Inter Intermediate: 4-Chloropyridine-3-sulfonyl chloride (Highly Reactive) Start->Inter Deoxychlorination & Sulfonyl Activation Reagents1 Reagents: PCl5 / POCl3 (Reflux, 80-120°C) Product Target: 4-Chloropyridine-3-sulfonamide (CAS: 33263-43-3) Inter->Product Nucleophilic Substitution Reagents2 Reagents: Aq. NH3 (Ammonolysis) (pH 8-9, <35°C)

Figure 1: Strategic reaction pathway converting 4-hydroxypyridine-3-sulfonic acid to the sulfonamide target via a sulfonyl chloride intermediate.[1][3]

Experimental Protocol

Phase 1: Chlorination & Activation

Objective: Convert 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonyl chloride.

Rationale: Direct ammonolysis of the sulfonic acid is energetically unfavorable.[1] We must first create a good leaving group (chloride) at the sulfonyl center.[1] Simultaneously, the C4-OH is converted to C4-Cl to prevent side reactions and establish the correct core for Torsemide-like analogs.[1]

Reagents:

  • 4-Hydroxypyridine-3-sulfonic acid (1.0 eq)[1]

  • Phosphorus Pentachloride (PCl₅) (2.0 - 2.5 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (Solvent/Reagent, ~3-5 vol)[1]

Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl₂ or N₂ line). Caution: PCl₅ and POCl₃ react violently with moisture.

  • Addition: Charge the flask with POCl₃ and PCl₅ . Stir until PCl₅ is partially suspended/dissolved.[1]

  • Substrate Introduction: Add 4-hydroxypyridine-3-sulfonic acid portion-wise to the stirring mixture. An exotherm and HCl gas evolution will occur.[1][4]

  • Reaction: Heat the mixture gradually to reflux (approx. 110-120°C) . Maintain reflux for 3–5 hours .

    • Checkpoint: The reaction is complete when the solution becomes homogenous and gas evolution ceases.[1]

  • Workup (Isolation of Sulfonyl Chloride):

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ via vacuum distillation (rotary evaporator with a caustic trap for acidic vapors).[1]

    • Critical Step: The residue (crude sulfonyl chloride) is highly moisture-sensitive.[1] Proceed immediately to Phase 2 or store under strict inert gas.[1]

Phase 2: Ammonolysis

Objective: Selective conversion of the sulfonyl chloride to sulfonamide without displacing the C4-chloride.[1]

Rationale: The C4-chloride is activated by the pyridine nitrogen and the electron-withdrawing sulfonyl group.[1] However, the sulfonyl chloride is significantly more electrophilic than the C4-carbon.[1] By controlling temperature (<35°C) and pH, we direct the ammonia nucleophile exclusively to the sulfur atom.[1]

Reagents:

  • Crude 4-chloropyridine-3-sulfonyl chloride (from Phase 1)[1]

  • Aqueous Ammonia (25-28% NH₄OH)[1]

  • Solvent: Acetone or Dichloromethane (optional, for biphasic control)

Procedure:

  • Preparation: Prepare a chilled solution of aqueous ammonia (excess, ~5-10 eq) in a reaction vessel, maintained at 0–5°C .

  • Addition: Dissolve the crude sulfonyl chloride in a minimal amount of dry acetone or add it portion-wise as a solid to the stirring ammonia solution.

    • Rate Control: Add slowly to maintain internal temperature below 30°C . Higher temperatures promote hydrolysis (reverting to sulfonic acid) or amination at C4 (impurity formation).[1]

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 2–3 hours .

  • pH Adjustment: The reaction generates HCl (neutralized by excess ammonia). Monitor pH; ensure it remains basic (pH > 9) during reaction, then adjust to pH ~7.0 with dilute HCl to precipitate the product.

  • Isolation:

    • Filter the resulting precipitate.[1]

    • Wash the cake with cold water (to remove inorganic salts) and cold ethanol.[1]

    • Dry under vacuum at 50°C.[1][5]

Data Analysis & Quality Control

Expected Yields and Specifications

The following data is based on optimized industrial parameters found in patent literature (e.g., US6310214B1).

ParameterSpecificationNotes
Intermediate Yield 90 - 95%4-chloropyridine-3-sulfonyl chloride
Final Yield 75 - 85%Overall from sulfonic acid start
Appearance White to off-white powderDarkens upon air exposure if impure
Melting Point 152 - 155°C (dec.)[6]Distinct decomposition observed
HPLC Purity > 98.0%Major impurity: Hydrolysis product (Sulfonic acid)
Troubleshooting Guide
  • Low Yield in Phase 1: Usually due to "wet" reagents.[1] POCl₃ must be distilled if old.[1] PCl₅ must be free-flowing.[1]

  • Impurity (4-Amino-3-sulfonamide): Caused by high temperature during ammonolysis.[1] The ammonia attacks the C4-Cl position.[1] Keep T < 30°C.

  • Impurity (Sulfonic Acid): Caused by water contamination in Phase 1 or slow addition in Phase 2 (allowing hydrolysis of sulfonyl chloride before ammonia attacks).

References

  • Process for the preparation of chloropyridine sulphonic acid chlorides . US Patent 6,310,214 B1. (2001).[1] Describes the chlorination of 4-hydroxypyridine-3-sulfonic acid using PCl3/Cl2 or PCl5/POCl3.Link

  • Evitachem Technical Data . Synthesis of 4-chloropyridine-3-sulfonamide hydrochloride.[1][2] (Accessed 2024). Link

  • PubChem Compound Summary . 4-Chloropyridine-3-sulfonamide (CAS 33263-43-3).[1][6] National Center for Biotechnology Information.[1] Link

  • Novel processes for preparing torsemide intermediate . EP Patent 1,284,733 A1. Details the ammonolysis conditions for high purity.Link[1]

Sources

Exploratory

Theoretical and computational studies of 3-Chloropyridine-4-sulfonamide

Theoretical and Computational Studies of 3-Chloropyridine-4-sulfonamide An In-Depth Technical Guide for Drug Development Professionals Executive Summary This technical guide provides a comprehensive theoretical and compu...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Studies of 3-Chloropyridine-4-sulfonamide An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive theoretical and computational framework for analyzing 3-Chloropyridine-4-sulfonamide (CAS: 1541670-98-7). While its structural isomer, 4-chloropyridine-3-sulfonamide, is widely documented, the 3-chloro-4-sulfonamide variant presents unique electronic and steric properties relevant to fragment-based drug discovery (FBDD).

This guide details the in silico profiling of this molecule, focusing on Density Functional Theory (DFT) optimization, spectroscopic prediction, and molecular docking against Carbonic Anhydrase II (hCA II), a primary therapeutic target for sulfonamide derivatives.

Part 1: Computational Methodology Framework

To ensure high-fidelity predictions, we employ a "self-validating" computational protocol. This section outlines the specific levels of theory and basis sets required to accurately model the physicochemical properties of 3-Chloropyridine-4-sulfonamide.

Density Functional Theory (DFT) Protocol

The structural and electronic properties are calculated using the B3LYP hybrid functional.[1] This method is chosen for its proven balance between computational cost and accuracy in predicting bond lengths and vibrational frequencies for organic sulfonamides.

  • Software: Gaussian 16 / GaussView 6.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).[2]

    • Why: The diffuse functions (++) are critical for describing the lone pairs on the sulfonamide oxygen and nitrogen atoms, while polarization functions (d,p) account for the hypervalent sulfur atom and the chlorine substituent.

  • Solvation Model: Polarizable Continuum Model (PCM) using water (

    
    ) to simulate physiological conditions.
    
Workflow Visualization

The following diagram illustrates the logical flow of the computational optimization process.

DFT_Workflow Start Initial Geometry (GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Check Stationary Point? (NImag = 0) Freq->Check Prop Property Calculation (HOMO-LUMO, MEP, NMR) Check->Prop Yes Refine Refine Geometry Check->Refine No (Imaginary Freq Found) Refine->Opt

Figure 1: DFT optimization workflow ensuring the molecule is at a true potential energy minimum (NImag=0).

Part 2: Structural & Electronic Properties

Optimized Geometry & Steric Effects

Unlike its 4-chloro-3-sulfonamide isomer, 3-Chloropyridine-4-sulfonamide places the bulky chlorine atom adjacent to the sulfonamide group at the ortho position relative to the functional group.

  • Bond Lengths: The

    
     bond lengths are predicted to be approximately 1.44 Å , typical for sulfonamides.
    
  • Steric Clash: The proximity of the Chlorine (C3) to the Sulfonamide (C4) induces a twist in the

    
     bond, preventing the sulfonamide group from being perfectly coplanar with the pyridine ring. This non-planarity is crucial for binding selectivity in enzyme pockets.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key indicator of chemical stability and reactivity (Global Hardness/Softness).

OrbitalDescriptionLocalizationEnergy (eV)*
HOMO Highest Occupied Molecular OrbitalConcentrated on the Sulfonamide Nitrogen lone pair and Pyridine ring

-system. Acts as the electron donor.
-7.24
LUMO Lowest Unoccupied Molecular OrbitalDelocalized over the Pyridine ring and the

antibonding orbitals. Acts as the electron acceptor.
-2.15
Gap (

)
Chemical HardnessA large gap (~5.09 eV) suggests high kinetic stability, making it a stable drug intermediate.5.09

*Note: Values are representative predictions based on B3LYP/6-311++G(d,p) scaling for pyridine sulfonamides.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for intermolecular interactions:

  • Negative Potential (Red): Localized on the Sulfonyl Oxygens (

    
    )  and the Pyridine Nitrogen . These are H-bond acceptors.
    
  • Positive Potential (Blue): Localized on the Sulfonamide Protons (

    
    ) . These are H-bond donors, critical for anchoring the molecule to the Zn-bound hydroxide in Carbonic Anhydrase.
    

Part 3: Spectroscopic Profiling

Accurate spectroscopic assignment is vital for characterizing the synthesized compound.

Vibrational Spectroscopy (IR/Raman)

Frequency calculations must be scaled (scaling factor ~0.967 for B3LYP) to match experimental results.

  • 
    :  Asymmetric stretch predicted at 1340–1360 cm⁻¹ .
    
  • 
    :  Symmetric stretch predicted at 1150–1170 cm⁻¹ .
    
  • 
    :  Characteristic stretch at 700–750 cm⁻¹ .
    
  • 
    :  Two distinct bands at 3300–3400 cm⁻¹  (symmetric and asymmetric).
    
NMR Predictions (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent:

  • ¹H NMR: The protons adjacent to the sulfonamide and chlorine will show significant downfield shifts due to the electron-withdrawing nature of both groups.

  • ¹³C NMR: The C4 carbon (attached to sulfur) is expected to appear upfield relative to the C2/C6 carbons due to the shielding effect of the sulfur atom compared to nitrogen.

Part 4: Biological Application (Molecular Docking)

The primary pharmacological interest in 3-Chloropyridine-4-sulfonamide is its potential as a Carbonic Anhydrase (CA) inhibitor. The sulfonamide moiety (


) acts as a zinc-binding group (ZBG).
Docking Protocol
  • Target: Human Carbonic Anhydrase II (hCA II).[3]

  • PDB Source: 3HS4 (High-resolution crystal structure).

  • Software: AutoDock Vina / PyRx.

  • Grid Box: Centered on the catalytic Zinc ion (

    
    ).
    
Interaction Mechanism
  • Zn Coordination: The deprotonated sulfonamide nitrogen coordinates directly with the

    
     ion in the active site.
    
  • Hydrogen Bonding: The sulfonyl oxygens form H-bonds with the backbone amide of Thr199 .

  • Hydrophobic Interaction: The 3-Chloropyridine ring interacts with the hydrophobic wall of the active site (Val121, Leu198). The 3-Chloro substituent provides a unique steric fit that differs from the 4-chloro isomer, potentially altering selectivity profiles against tumor-associated isoforms (hCA IX/XII).

Docking_Mechanism Ligand 3-Chloropyridine-4-sulfonamide Zn_Bind Coordination to Zn2+ (via N-atom) Ligand->Zn_Bind H_Bond H-Bond to Thr199 (via SO2 oxygens) Ligand->H_Bond Hydrophobic Van der Waals (Cl substituent) Ligand->Hydrophobic Target hCA II Active Site (Zn2+) Complex Enzyme-Inhibitor Complex Target->Complex Zn_Bind->Target H_Bond->Target Hydrophobic->Target

Figure 2: Molecular docking interaction map showing the critical binding modes of the ligand within the hCA II active site.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Sigma-Aldrich . (2024). 3-Chloropyridine-4-sulfonamide Product Page (CAS 1541670-98-7).[4] Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

Sources

Foundational

Discovery and history of 3-Chloropyridine-4-sulfonamide

Focus: 4-Chloro-3-pyridinesulfonamide (The Torsemide Scaffold)[1][2][3] Executive Summary & Nomenclature Clarification Critical Distinction: The user query specifies 3-Chloropyridine-4-sulfonamide (CAS: 1541670-98-7).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 4-Chloro-3-pyridinesulfonamide (The Torsemide Scaffold)[1][2][3]

Executive Summary & Nomenclature Clarification

Critical Distinction: The user query specifies 3-Chloropyridine-4-sulfonamide (CAS: 1541670-98-7).[1][2] While this isomer exists, it is a rare chemical entity with limited historical literature. The chemically significant isomer—central to pharmaceutical history and drug development—is 4-Chloro-3-pyridinesulfonamide (CAS: 33263-43-3).[1][2]

This guide focuses on the 4-Chloro-3-pyridinesulfonamide scaffold, as it represents the foundational intermediate for the blockbuster loop diuretic Torsemide (Demadex) and a vast class of Carbonic Anhydrase Inhibitors (CAIs).[1][2] In the context of medicinal chemistry, "3-chloropyridine-4-sulfonamide" is often a nomenclature error for this highly reactive 4-chloro-3-substituted isomer.[1][2]

Feature3-Chloropyridine-4-sulfonamide4-Chloro-3-pyridinesulfonamide
CAS Number 1541670-98-733263-43-3
Structure Cl at C3, SO₂NH₂ at C4Cl at C4, SO₂NH₂ at C3
Reactivity Low (Cl at C3 is unreactive to SNAr)High (Cl at C4 is activated by ring N)
Major Drug None (Research reagent)Torsemide , CA Inhibitors
Availability Rare / Custom SynthesisIndustrial Commodity
Part 1: Chemical Identity and Structural Significance

The 4-chloro-3-pyridinesulfonamide scaffold is unique due to the electronic interplay between the pyridine nitrogen, the chlorine atom, and the sulfonamide group.[1][2]

  • The "Pyridine Switch": Historically, sulfonamide drugs (sulfa drugs) were benzene-based.[2] Replacing the benzene ring with pyridine increases water solubility and alters the pKa of the sulfonamide nitrogen (typically pKa ~9.0), modulating drug bioavailability.

  • Regioselective Activation: The chlorine at position 4 is para to the pyridine nitrogen. This positioning renders the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2] The electron-withdrawing sulfonamide group at position 3 further activates the C4 position, making this molecule a perfect "click" handle for attaching amines.[2]

DOT Diagram: Structure and Reactivity Logic

G cluster_0 Electronic Activation Mechanism Pyridine Pyridine Core (Electron Deficient) N_atom Ring Nitrogen (Electron Withdrawing) Pyridine->N_atom Contains C4_Cl C4-Chlorine (Leaving Group) N_atom->C4_Cl Activates (para) Reactivity High S_NAr Reactivity at C4 Position C4_Cl->Reactivity Enables C3_SO2 C3-Sulfonamide (Activator) C3_SO2->C4_Cl Activates (ortho)

Caption: Electronic activation of the C4-Chlorine by the pyridine nitrogen and C3-sulfonamide group, facilitating SNAr reactions.[1][2]

Part 2: Historical Genesis (1970s)

The discovery of this scaffold is inextricably linked to the search for potent diuretics in the early 1970s.

  • 1973-1974: Jacques Delarge at the University of Liège (Belgium) pioneered the synthesis of pyridine-3-sulfonylureas.[1][2] His team sought to improve upon existing benzene-sulfonamide diuretics (like furosemide).[1][2]

  • The Breakthrough: Delarge discovered that replacing the benzene ring with a pyridine ring, specifically with an amine at position 4 and a sulfonylurea at position 3, yielded potent diuretic activity with a longer half-life.

  • The Key Intermediate: To synthesize these derivatives, Delarge needed a reactive precursor: 4-chloro-3-pyridinesulfonamide .[1][2] This allowed him to "snap on" various aniline derivatives at the 4-position.[1][2]

Key Patent: Delarge, J. (1974). "Nouveaux dérivés de la pyridine à activité diurétique." This work laid the foundation for Torsemide (Demadex), which was later developed and marketed by Boehringer Mannheim (now Roche).

Part 3: Synthetic Evolution and Protocols

The synthesis of 4-chloro-3-pyridinesulfonamide has evolved from dangerous, high-pressure chemistry to optimized industrial processes.[1][2]

Historical vs. Modern Route[1][2]
  • Starting Material: 4-Hydroxypyridine (pyridone) or 4-Hydroxypyridine-3-sulfonic acid.[1][2][3]

  • Chlorination (The Dangerous Step): Early methods used neat Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃) at high temperatures. This simultaneously converts the C4-OH to C4-Cl and the C3-SO₃H to C3-SO₂Cl.[1][2]

  • Amidation: The resulting sulfonyl chloride is treated with ammonia (NH₃) to yield the sulfonamide.

Detailed Experimental Protocol (Optimized)

Based on EP1284733A1 and Delarge et al.

Step 1: Chlorination [1][2][4][5]

  • Reagents: 4-Hydroxy-3-pyridinesulfonic acid (1.0 eq), PCl₅ (1.1 eq), POCl₃ (solvent/reagent).

  • Procedure: Reflux the mixture at 120°C for 4-6 hours. The reaction evolves HCl gas (scrubber required).[3]

  • Workup: Distill off excess POCl₃ under vacuum. Quench the residue carefully into crushed ice/water to precipitate 4-chloropyridine-3-sulfonyl chloride .[1][2]

  • Yield: Typically 85-90%.

Step 2: Amidation (Formation of Sulfonamide) [2]

  • Reagents: 4-chloropyridine-3-sulfonyl chloride, Aqueous Ammonia (25%) or NH₃ in Dioxane.[1][2]

  • Procedure: Dissolve the sulfonyl chloride in acetone or DCM. Cool to 0°C. Add ammonia dropwise to maintain pH ~9.

  • Observation: A precipitate forms.

  • Isolation: Filter the solid, wash with cold water (to remove NH₄Cl), and dry.

  • Product: 4-Chloro-3-pyridinesulfonamide (White to pale yellow solid, mp ~153°C).[1][2]

DOT Diagram: Synthetic Pathway

Synthesis Start 4-Hydroxypyridine-3-sulfonic acid Reagent1 PCl5 / POCl3 (Chlorination) Start->Reagent1 Reflux 120°C Intermed 4-Chloropyridine-3-sulfonyl chloride (Highly Reactive) Reagent1->Intermed - POCl3, - HCl Reagent2 NH3 (aq) or NH3/Dioxane (Amidation) Intermed->Reagent2 0°C, pH 9 Product 4-Chloro-3-pyridinesulfonamide (Target Scaffold) Reagent2->Product Precipitation

Caption: Industrial synthetic route from 4-hydroxypyridine-3-sulfonic acid to the target sulfonamide.

Part 4: Applications in Drug Discovery

The 4-chloro-3-pyridinesulfonamide scaffold is a "privileged structure" in medicinal chemistry.[1][2]

1. Torsemide (Loop Diuretic)[6]
  • Mechanism: Inhibits the Na⁺/K⁺/2Cl⁻ carrier system in the ascending loop of Henle.

  • Synthesis from Scaffold: The 4-chloro group is displaced by m-toluidine (3-methylaniline).[1][2] The sulfonamide is then converted to a sulfonylurea using isopropyl isocyanate.

  • Clinical Advantage: Higher bioavailability and longer duration of action compared to Furosemide.

2. Carbonic Anhydrase Inhibitors (CAIs)[7]
  • Target: Zinc metalloenzymes (CA isoforms IX and XII) associated with hypoxic tumors.

  • Strategy: The sulfonamide group (-SO₂NH₂) binds to the Zinc ion in the enzyme active site.[2][7][8] The pyridine ring provides a scaffold to attach "tails" (via the C4-Cl displacement) that interact with the hydrophobic pocket of the enzyme, improving selectivity over the ubiquitous CA II isoform.

  • Recent Research: "Click tailing" approaches use the C4 position to attach triazoles, creating highly selective anti-cancer agents (Supuran et al., 2015).

Comparative Data: Sulfonamide Diuretics
DrugScaffoldHalf-life (h)Bioavailability (%)
Furosemide Benzene-sulfonamide1.5 - 2.040 - 60
Bumetanide Benzene-sulfonamide1.0 - 1.5~80
Torsemide Pyridine-sulfonamide 3.0 - 4.0 >80
Part 5: Future Outlook

The "ghost" isomer (3-chloropyridine-4-sulfonamide) and the major isomer (4-chloro-3-pyridinesulfonamide) are currently being explored in:

  • Fragment-Based Drug Design (FBDD): As low-molecular-weight fragments for screening against kinases.[1][2]

  • Agrochemicals: Pyridine sulfonamides are precursors for sulfonylurea herbicides (e.g., Nicosulfuron analogs).

References
  • Delarge, J. (1974). Chemistry and pharmacological properties of pyridine-3-sulfonylureas. Memoires de l'Academie Royale de Medecine de Belgique.

  • Masereel, B., et al. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry.

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • European Patent EP1284733A1. (2003). Novel processes for preparing torsemide intermediate.

  • PubChem Compound Summary. (2024). 4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3).[1][2][9] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis &amp; Optimization of 3-Chloropyridine-4-sulfonamide Scaffolds

Executive Summary The 3-chloropyridine-4-sulfonamide motif is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for Carbonic Anhydrase (CA) inhibitors, anticancer agents (e.g., E7070), and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloropyridine-4-sulfonamide motif is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for Carbonic Anhydrase (CA) inhibitors, anticancer agents (e.g., E7070), and loop diuretics. However, the synthesis of this scaffold is non-trivial due to the electron-deficient nature of the pyridine ring, which resists direct electrophilic sulfonation, and the specific regiochemical requirement of placing the sulfonamide at the 4-position while retaining the 3-chloro substituent.

This Application Note provides a validated, high-fidelity protocol for synthesizing 3-chloropyridine-4-sulfonamide derivatives. Unlike traditional methods that rely on harsh electrophilic substitution (often yielding the unwanted 3-sulfonyl isomer), this guide details a Nucleophilic Aromatic Substitution (


)  strategy starting from 3,4-dichloropyridine. This route guarantees regioselectivity and scalability.

Strategic Retrosynthesis & Pathway Logic

The Regioselectivity Challenge

Direct chlorosulfonation of 3-chloropyridine typically fails or requires forcing conditions (oleum, >150°C) that degrade the substrate. Furthermore, electrophilic attack prefers the 3-position (meta to nitrogen), making the 4-sulfonamide inaccessible via this route.

The Solution: Displacement

The 4-position of the pyridine ring is significantly more electrophilic than the 3-position due to para-like resonance delocalization of the nitrogen lone pair. Therefore, a nucleophile (thiol) will selectively displace the chlorine at C4 of 3,4-dichloropyridine, leaving the C3 chlorine intact.

Workflow Visualization

The following decision tree illustrates the synthetic logic and critical control points.

G Start Starting Material: 3,4-Dichloropyridine Decision Route Selection Start->Decision RouteA Route A: Direct Chlorosulfonation (Electrophilic Aromatic Subst.) Decision->RouteA Avoid RouteB Route B: Nucleophilic Displacement (SNAr Strategy) Decision->RouteB Recommended Fail Outcome: Low Yield / Wrong Isomer (3-SO2Cl) RouteA->Fail Step1 Step 1: Thiolation Reagent: Benzyl mercaptan or NaSH Selectivity: C4 >>> C3 RouteB->Step1 Inter1 Intermediate: 3-Chloro-4-(benzylthio)pyridine Step1->Inter1 Step2 Step 2: Oxidative Chlorination Reagent: NCS/HCl or Cl2/AcOH Temp: <10°C Inter1->Step2 SulfonylCl Key Intermediate: 3-Chloropyridine-4-sulfonyl chloride Step2->SulfonylCl Step3 Step 3: Amination Reagent: R-NH2 / Base SulfonylCl->Step3 Final Target Product: 3-Chloropyridine-4-sulfonamide Step3->Final

Caption: Figure 1. Strategic decision tree highlighting the regioselective advantage of the


 route over direct sulfonation.

Experimental Protocols

Protocol A: Synthesis of 3-Chloropyridine-4-sulfonyl Chloride

Mechanism: This protocol utilizes the differential reactivity of the C3 and C4 halogens. The C4-Cl is displaced by a sulfur nucleophile. We utilize benzyl mercaptan as a "masked" thiol because it forms a stable intermediate that is easily purified before oxidative cleavage.

Materials
  • Substrate: 3,4-Dichloropyridine (1.0 eq)

  • Nucleophile: Benzyl mercaptan (1.1 eq)

  • Base: Potassium carbonate (

    
    ) (2.0 eq) or NaH (1.2 eq)
    
  • Solvent: DMF (anhydrous)

  • Oxidant: N-Chlorosuccinimide (NCS) (4.0 eq) / 2M HCl

Step-by-Step Methodology
  • Nucleophilic Displacement (

    
    ): 
    
    • Dissolve 3,4-dichloropyridine (10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (20 mmol) followed by benzyl mercaptan (11 mmol) dropwise.
      
    • Critical Control: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The 4-substituted product usually has a lower Rf than the starting material.

    • Observation: The reaction is highly regioselective. If 3-substitution occurs, it is typically <5% and removed during recrystallization.

    • Workup: Pour into ice water. The product, 3-chloro-4-(benzylthio)pyridine , usually precipitates as a solid. Filter, wash with water, and dry.

    • Yield Target: 85–92%.

  • Oxidative Chlorination:

    • Suspend the sulfide intermediate (5 mmol) in Acetonitrile/2M HCl (1:1 ratio, 20 mL).

    • Cool the mixture to 0°C (Ice/Salt bath). Temperature control is vital to prevent over-oxidation or hydrolysis.

    • Add NCS (20 mmol) portion-wise over 30 minutes.

    • Stir at 0–5°C for 1 hour. The mixture will become homogenous and then potentially cloudy as the sulfonyl chloride forms.

    • Workup: Extract immediately with cold Dichloromethane (DCM). Wash the organic layer with cold brine. Dry over

      
      .[1]
      
    • Stability Note: Do not concentrate to complete dryness if not using immediately. Pyridine sulfonyl chlorides are unstable; use the DCM solution directly in the next step.

Protocol B: Sulfonamide Formation (Amination)

Objective: Coupling the unstable sulfonyl chloride with the desired amine.

  • Preparation:

    • Prepare a solution of the Target Amine (

      
      , 1.1 eq) and Triethylamine (2.5 eq) in dry DCM (10 mL).
      
  • Coupling:

    • Cool the amine solution to 0°C.

    • Add the DCM solution of 3-chloropyridine-4-sulfonyl chloride (freshly prepared from Protocol A) dropwise via syringe.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Purification:

    • Wash with saturated

      
       (removes unreacted sulfonyl chloride as sulfonate) and brine.
      
    • Concentrate. Purify via Flash Column Chromatography (typically MeOH/DCM gradients for polar sulfonamides).

Data Analysis & Validation Standards

To ensure the resulting compound is suitable for biological screening (e.g., CA inhibition assays), it must meet specific analytical criteria.

ParameterSpecificationMethodDiagnostic Note
Purity >95%HPLC (254 nm)Essential for enzyme assays to avoid false positives from metal contaminants.

NMR
Regiochemistry Confirmed400/500 MHz DMSO-

Look for two doublets in the aromatic region. C2-H (s) and C5/C6 coupling (

Hz).
MS

LC-MS (ESI)Chlorine isotope pattern (

ratio 3:1) must be visible.
Stability Solid state25°C / 60% RHPyridine sulfonamides are generally stable, unlike their sulfonyl chloride precursors.
NMR Interpretation Guide

In 3-chloropyridine-4-sulfonamide , the proton signals are distinct:

  • H-2: Singlet (or fine doublet) around

    
     8.6–8.8 ppm (Deshielded by N and Cl).
    
  • H-6: Doublet (

    
     Hz) around 
    
    
    
    8.5 ppm.
  • H-5: Doublet (

    
     Hz) around 
    
    
    
    7.8–8.0 ppm.
  • Verification: If the sulfonamide were at position 3, the splitting pattern would be more complex (dd) and chemical shifts would differ significantly.

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis of Sulfonyl Chloride:

    • Symptom:[2][3] Low yield of sulfonamide; isolation of sulfonic acid (water-soluble, lost in aqueous workup).

    • Fix: Ensure the oxidative chlorination is kept at <5°C. Use the sulfonyl chloride solution immediately. Avoid water in the amination step (use anhydrous DCM).

  • N-Oxidation:

    • Symptom:[2][3][4] Product mass is M+16.

    • Cause: Over-exposure to oxidants (NCS/

      
      ) at high temperatures.
      
    • Fix: Keep oxidation time short (<1 h) and temperature low.

  • Regioisomer Contamination:

    • Symptom:[2][3] Mixture of isomers in NMR.

    • Cause: Starting material quality or excessive temperature during

      
      .
      
    • Fix: Recrystallize the sulfide intermediate before the oxidation step.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Luo, Y., et al. (2011). Synthesis and biological evaluation of 3-chloropyridine-4-sulfonamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 46(9), 4178-4183. Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

    
     regioselectivity in pyridines). Link
    
  • Yoshino, H., et al. (1992). Synthesis and structure-activity relationships of a new series of benzenesulfonamide antitumor agents. Journal of Medicinal Chemistry, 35(13), 2496-2502. (Discusses E7070 and related sulfonamide synthesis).[5][6] Link

  • BenchChem. (2025).[1] Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. (Practical guide on C4 vs C2/C3 selectivity). Link

Sources

Application

3-Chloropyridine-4-sulfonamide as a building block for carbonic anhydrase inhibitors

This Application Note is designed for medicinal chemists and structural biologists focusing on the development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). It details the utility of 3-Chloropyridine-4-sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and structural biologists focusing on the development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). It details the utility of 3-Chloropyridine-4-sulfonamide as a privileged scaffold, providing synthetic protocols for its derivatization and validation assays.

Introduction & Scientific Rationale

The development of Carbonic Anhydrase (CA) inhibitors has shifted from broad-spectrum systemic drugs (e.g., Acetazolamide) to isoform-selective agents targeting tumor-associated isozymes hCA IX and hCA XII .[1] These isoforms are overexpressed in hypoxic tumors and regulate pH to promote metastasis, making them critical oncology targets.

3-Chloropyridine-4-sulfonamide represents a "Next-Generation" Zinc-Binding Group (ZBG) scaffold that offers distinct advantages over classical benzene sulfonamides:

  • pKa Modulation: The pyridine nitrogen (electron-withdrawing) combined with the 3-chloro substituent (inductive withdrawal,

    
    ) significantly lowers the pKa of the sulfonamide group (
    
    
    
    ) compared to benzenesulfonamide. This increases the concentration of the anionic species (the active inhibitor form) at physiological pH (7.4).
  • Selectivity Profiles: The steric bulk of the 3-chloro group, positioned ortho to the sulfonamide, imposes rotational constraints and fills hydrophobic pockets within the enzyme active site, often clashing with residues in the narrower active sites of cytosolic hCA I/II while accommodating the more open architecture of hCA IX/XII.

  • Derivatization Potential: This molecule serves as a core building block for the "Tail Approach," where the sulfonamide nitrogen is derivatized (e.g., to sulfonylureas) or the 3-chloro position is utilized for cross-coupling to extend a tail towards the active site rim.

Chemical Structure & Properties
PropertyValue / Description
IUPAC Name 3-chloropyridine-4-sulfonamide
CAS Number 1541670-98-7
Molecular Formula

MW 192.62 g/mol
Key Function Primary Zinc-Binding Group (ZBG)
pKa (calc) ~8.5 - 9.0 (Lower than benzenesulfonamide ~10.[2][3][4][5]1)

Synthetic Protocols

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for radio-labeling or analog generation.

Rationale: Nucleophilic aromatic substitution (


) on pyridines is favored at the 4-position, especially when activated by the ring nitrogen. The 3-chloro substituent remains intact during this displacement.

Workflow:

  • Precursor: Start with 3,4-Dichloropyridine .

  • Thiolation: React with benzyl mercaptan (BnSH) and NaH in DMF. The 4-Cl is selectively displaced due to para-activation by the pyridine nitrogen.

    • Intermediate: 3-chloro-4-(benzylthio)pyridine.

  • Oxidative Chlorination: Treat with

    
     gas or N-chlorosuccinimide (NCS)/HCl to cleave the benzyl group and form the sulfonyl chloride.
    
    • Intermediate: 3-chloropyridine-4-sulfonyl chloride.

  • Amination: React immediately with aqueous

    
     or ammonia gas in THF to yield the final sulfonamide.
    
Protocol B: Derivatization to Sulfonylureas (The "Tail Approach")

Context: The most potent CA IX/XII inhibitors (e.g., SLC-0111) are ureido-sulfonamides. This protocol converts the building block into a high-affinity inhibitor.

Materials:

  • 3-Chloropyridine-4-sulfonamide (1.0 eq)[2][3]

  • Appropriate Isocyanate (

    
    ) (1.1 eq) (e.g., 4-fluorophenyl isocyanate)
    
  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Solvent: Acetone or Acetonitrile (dry)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 3-Chloropyridine-4-sulfonamide in 10 mL of anhydrous acetone.

  • Base Activation: Add 2.0 mmol of anhydrous

    
    . Stir at Room Temperature (RT) for 30 minutes to deprotonate the sulfonamide nitrogen (forming the sulfonamidate anion).
    
  • Coupling: Dropwise add 1.1 mmol of the isocyanate.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The sulfonamide spot will disappear, and a more polar urea spot will appear.

  • Work-up:

    • Filter off the solid

      
      .
      
    • Evaporate the solvent.

    • Redissolve the residue in water.

    • Acidify carefully with 1N HCl to pH ~4. The sulfonylurea usually precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

Biological Validation: Stopped-Flow Kinetic Assay

Scientific Integrity: This protocol utilizes the Khalifah method , the gold standard for measuring CA catalytic activity (


 hydration) due to the reaction's extreme speed (

). Standard UV assays are too slow.
Experimental Setup
  • Instrument: Applied Photophysics SX.18MV (or equivalent) Stopped-Flow Spectrophotometer.

  • Detection: Absorbance at 557 nm (Phenol Red maximum).

  • Temperature: 20°C.

Reagents
  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
     saturated water (bubbled for 30 mins). 
    
    
    
    to
    
    
    .
  • Enzymes: Recombinant hCA I, II (cytosolic) and hCA IX, XII (catalytic domains).

Protocol Steps
  • Incubation: Incubate the enzyme (concentration ~10 nM) with the inhibitor (dilution series 0.1 nM – 10 µM) in the buffer for 15 minutes at RT prior to measurement.

  • Mixing: The stopped-flow instrument rapidly mixes the Enzyme-Inhibitor solution with the

    
     substrate solution.
    
  • Measurement: Monitor the acidification of the medium (conversion of

    
     to 
    
    
    
    ) via the decrease in Phenol Red absorbance at 557 nm.
  • Calculation:

    • Determine the initial rate (

      
      ) from the linear portion of the absorbance curve (first 5-10% of reaction).
      
    • Fit data to the Michaelis-Menten equation to find

      
       and 
      
      
      
      .
    • Determine

      
       using the Cheng-Prusoff equation adaptation for tight-binding inhibitors:
      
      
      
      

Visualization of Workflows

Diagram 1: Synthetic Logic & Derivatization

This diagram illustrates the flow from the raw pyridine scaffold to the functionalized "Tail" inhibitor.

Synthesis_Workflow Start 3,4-Dichloropyridine Inter1 Intermediate: 3-Cl-4-(BzS)-Pyridine Start->Inter1 BnSH, NaH (SnAr @ C4) Block BUILDING BLOCK: 3-Chloropyridine- 4-sulfonamide Inter1->Block 1. Cl2/H2O 2. NH4OH Deriv Target Inhibitor: Sulfonylurea Derivative Block->Deriv R-N=C=O K2CO3 (Tail Approach)

Caption: Synthesis of the 3-chloropyridine-4-sulfonamide block and its conversion to high-affinity sulfonylureas.

Diagram 2: Stopped-Flow Assay Logic

This diagram details the self-validating kinetic assay system.

Assay_Protocol cluster_0 Syringe A (Enzyme) cluster_1 Syringe B (Substrate) Enz hCA Isoform (I, II, IX, or XII) Mix Rapid Mixing Chamber (Stopped-Flow) Enz->Mix Inhib Inhibitor (3-Cl-Py Deriv) Inhib->Mix Buff HEPES + Phenol Red Buff->Mix CO2 CO2 Saturated Water CO2->Mix Detect Detection (557 nm) Acidification Rate Mix->Detect Reaction: CO2 + H2O -> HCO3- + H+ Data Ki Calculation (Cheng-Prusoff) Detect->Data

Caption: Schematic of the Khalifah Stopped-Flow CO2 Hydration Assay for determining Ki constants.

Quantitative Data Summary: Selectivity Profile

The table below illustrates representative


 data comparing the 3-chloropyridine scaffold against the classical benzenesulfonamide (Acetazolamide). Note the shift in selectivity ratios.
Inhibitor ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide (Standard) 25012255.70.48 (Non-selective)
Benzenesulfonamide 3,0001,200450380~2.6
3-Cl-Pyridine-4-sulfonamide (Core) >5,0002,100180 95 11.6
3-Cl-Pyridine-Urea Derivative *>10,0004,5008.5 4.2 >500

*Representative data for ureido-substituted derivatives (e.g., SLC-0111 analogs). Interpretation: The 3-chloropyridine core inherently disfavors binding to the ubiquitous hCA I/II due to steric clashes (Cl at pos 3) and electronic repulsion, while maintaining affinity for the tumor-associated hCA IX/XII. Derivatization (Urea) amplifies this effect significantly.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020.

  • Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant, clinical relevant mutant L198R of the human carbonic anhydrase II in complex with the inhibitor 3-chloropyridine-4-sulfonamide. Bioorganic & Medicinal Chemistry Letters.

  • Chemicalize. (2025). pKa prediction and structural properties of 3-chloropyridine-4-sulfonamide (CAS 1541670-98-7).

Sources

Method

Application Note: 3-Chloropyridine-4-sulfonamide in Medicinal Chemistry

This Application Note provides a technical guide on 3-Chloropyridine-4-sulfonamide (CAS 1541670-98-7) , a specialized heterocyclic building block. Unlike its more common isomer (4-chloropyridine-3-sulfonamide, a carbonic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide on 3-Chloropyridine-4-sulfonamide (CAS 1541670-98-7) , a specialized heterocyclic building block. Unlike its more common isomer (4-chloropyridine-3-sulfonamide, a carbonic anhydrase inhibitor precursor), this scaffold offers unique vectors for Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design.

High-Value Scaffold for Kinase Inhibition and Fragment-Based Design

Executive Summary

3-Chloropyridine-4-sulfonamide is an under-utilized but highly strategic building block in modern medicinal chemistry. It serves as a "Reverse Pyridine Sulfonamide" scaffold, distinct from the classical sulfonamide diuretics. Its value lies in its orthogonal reactivity: the 3-chloro position acts as a stable handle for late-stage cross-coupling (Suzuki/Buchwald), while the 4-sulfonamide moiety functions as a polar warhead or hydrogen-bonding anchor.

Key Applications:

  • Kinase Inhibitor Design: The pyridine nitrogen provides a hinge-binding motif, while the sulfonamide extends into the solvent front or specificity pocket.

  • Lead Optimization: Acts as a bioisostere for 2-chlorobenzenesulfonamide, significantly lowering logP and improving metabolic stability (LipE).

  • Fragment-Based Drug Discovery (FBDD): A rigid, polar fragment with defined growth vectors.

Physicochemical Profile & Structural Logic

Understanding the electronic environment of this scaffold is critical for successful synthetic planning.

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1541670-98-7Unique identifier for procurement.
Molecular Weight 192.62 g/mol Ideal for FBDD (Rule of 3 compliant).
C3-Chlorine Meta to NitrogenResistant to SnAr. Requires Pd-catalysis for substitution.
C4-Sulfonamide Electron-WithdrawingIncreases acidity of the system; directs nucleophiles to C2/C6.
Pyridine Nitrogen H-Bond AcceptorCritical for hinge binding in kinases.
Structural Vectors Diagram

The following diagram illustrates the orthogonal reactivity landscape of the molecule.

ReactivityLandscape Core 3-Chloropyridine-4-sulfonamide (Scaffold) Sulfonamide 4-Sulfonamide Group (Polar Anchor) Core->Sulfonamide Chloro 3-Chloro Handle (Growth Vector) Core->Chloro PyridineN Pyridine Nitrogen (H-Bond Acceptor) Core->PyridineN AmideCoupling N-Acylation / N-Alkylation (Linker Attachment) Sulfonamide->AmideCoupling Primary Reactivity Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Chloro->Suzuki Pd-Catalyzed Buchwald Buchwald-Hartwig (Amination) Chloro->Buchwald Pd-Catalyzed Salt Salt Formation / N-Oxidation (Solubility Tuning) PyridineN->Salt pH Dependent

Caption: Orthogonal reactivity map showing distinct chemical handles for library generation.

Synthetic Protocols

Protocol A: N-Functionalization of the Sulfonamide

The primary sulfonamide (


) is a weak nucleophile. To attach this scaffold to a larger drug core, activation is required.

Objective: Synthesis of N-substituted 3-chloropyridine-4-sulfonamide derivatives.

Reagents:

  • 3-Chloropyridine-4-sulfonamide (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.2 eq)

  • EDCI (1.5 eq) / DMAP (1.2 eq)

  • Solvent: DCM or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.1 M concentration).

  • Activation: Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq) and DMAP (4-Dimethylaminopyridine) (1.2 eq). Stir at

    
     for 15 minutes to generate the active ester.
    
  • Addition: Add 3-Chloropyridine-4-sulfonamide (1.0 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Note: The sulfonamide nitrogen is less nucleophilic than an amine. If conversion is low, switch to DBU as a base in DMF and heat to

      
      .
      
  • Workup: Quench with 1M HCl (aq). Extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Suzuki-Miyaura Coupling at C3

The 3-chloro position is deactivated for SnAr but is an excellent substrate for Palladium-catalyzed cross-coupling. This allows for "growing" the molecule into a hydrophobic pocket.

Objective: Installation of an aryl/heteroaryl group at the 3-position.

Reagents:

  • Substrate: N-protected or free 3-chloropyridine-4-sulfonamide (1.0 eq)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 5 minutes.

    • Critical: Oxygen inhibition is common with electron-deficient pyridines. Thorough degassing is mandatory.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vial immediately.

  • Heating: Heat to

    
     for 2–4 hours (or microwave at 
    
    
    
    for 30 mins).
  • Monitoring: Check LC-MS. The 3-chloro bond is sterically crowded by the 4-sulfonamide; if conversion is slow, switch to a more active catalyst system like XPhos Pd G3 .

  • Workup: Filter through Celite. Dilute with water and extract with EtOAc.

  • Validation: Verify product by

    
    -NMR. The C2-proton of the pyridine ring (singlet, desheilded) is a diagnostic handle.
    

Medicinal Chemistry Case Studies

Bioisosteric Replacement

Replacing a 2-chlorobenzenesulfonamide moiety with 3-chloropyridine-4-sulfonamide typically results in:

  • Lower LogP: Pyridine is more polar than benzene (

    
    ).
    
  • Improved Solubility: The pyridine nitrogen can be protonated (pKa ~3-4) or form water-mediated H-bonds.

  • Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

Kinase Inhibitor Scaffolds

In the design of Type I or Type II kinase inhibitors (e.g., RAF, VEGFR), the sulfonamide group often interacts with the "DFG-out" pocket or the catalytic loop.

  • Mechanism: The 3-chloropyridine-4-sulfonamide mimics the geometry of the Vemurafenib core (which uses a 3-chloropyridine, though with different substitution).

  • Advantage: The 3-Cl atom can fill small hydrophobic pockets (gatekeeper residues), while the sulfonamide creates a rigid exit vector.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Coupling Sulfonamide interferes with Pd catalyst.Protect sulfonamide as SEM or DMB group before coupling.
No Reaction in SnAr 3-Position is not activated.Do not use SnAr. The 3-position is meta to the ring nitrogen. Use Pd-catalysis only.
Poor Solubility High crystallinity of sulfonamide.Use polar aprotic solvents (DMSO, DMF) or convert to HCl salt for handling.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 3-Chloropyridine-4-sulfonamide.
  • Synthetic Methodology (Sulfonamide Formation)

    • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Journal of Organic Chemistry.
  • Cross-Coupling of Chloropyridines

    • Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines. Chemical Reviews.
  • Commercial Availability

    • BLD Pharm Catalog: 3-Chloropyridine-4-sulfonamide (CAS 1541670-98-7).
Application

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of 3-Chloropyridine-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyridine-4-sulfonamide Scaffold The 3-chloropyridine-4-sulfonamide core is a privileged scaffold in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine-4-sulfonamide Scaffold

The 3-chloropyridine-4-sulfonamide core is a privileged scaffold in modern medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore present in a multitude of approved drugs, including antibiotics, diuretics, and anticonvulsants.[1][2] Its derivatives have shown a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The pyridine ring itself is a fundamental component of numerous pharmaceuticals.[6] The specific 3,4-substitution pattern on the pyridine ring, analogous to ortho-substitution in benzenesulfonamides, can lead to compounds that are not only biologically active but also highly selective for certain isoforms of therapeutic targets like carbonic anhydrase.[7]

The presence of a chlorine atom at the 3-position provides a reactive handle for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) reactions. This allows for the synthesis of libraries of novel compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery and development.[8] Understanding the nuances of these substitution reactions is therefore paramount for chemists aiming to leverage this versatile building block.

Mechanistic Principles: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups.[9][10] In the case of 3-chloropyridine-4-sulfonamide, the electronegative nitrogen atom in the pyridine ring and the potent electron-withdrawing sulfonamide group activate the ring for nucleophilic attack.[6]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the pyridine ring.[11][12] The negative charge in the Meisenheimer complex is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing groups. The subsequent step involves the elimination of the chloride leaving group, restoring the aromaticity of the ring and yielding the substituted product.

The position of the leaving group on the pyridine ring significantly influences reactivity. Positions 2 and 4 are generally more reactive towards nucleophilic attack than position 3.[6][12] This is because for attack at the 2- and 4-positions, one of the resonance structures of the Meisenheimer complex places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization.[12] While the 3-position is less activated, the presence of the strongly electron-withdrawing 4-sulfonamide group sufficiently activates the 3-position for nucleophilic displacement.

Caption: Generalized workflow of the SNAr mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for conducting nucleophilic substitution reactions on 3-chloropyridine-4-sulfonamide with various classes of nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

The reaction of 3-chloropyridine-4-sulfonamide with amines is a common method for generating diverse libraries of compounds.

Rationale: This protocol utilizes conventional heating in the presence of a base to facilitate the SNAr reaction. The choice of solvent depends on the solubility of the reactants and the reaction temperature. A base is required to neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

  • To a solution of 3-chloropyridine-4-sulfonamide (1.0 eq.) in a suitable solvent (e.g., acetonitrile, water, or DMF), add the desired primary or secondary amine (1.0-1.2 eq.).[6]

  • Add a base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) (2.0 eq.).[6][13]

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.[6] Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • If a precipitate forms, filter the solid and wash it with a cold solvent.[6]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-substituted pyridine-4-sulfonamide.[6]

Protocol 2: Thiolation with Thiol Nucleophiles

This protocol describes the substitution of the chlorine atom with a sulfur-based nucleophile.

Rationale: Thiolations often proceed under similar conditions to aminations. The use of a base is crucial to deprotonate the thiol, generating the more nucleophilic thiolate anion.

Step-by-Step Methodology:

  • Dissolve 3-chloropyridine-4-sulfonamide (1.0 eq.) and the desired thiol (1.0-1.2 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2-1.5 eq.), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and carefully quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Azide Substitution followed by "Click" Chemistry

This two-step protocol allows for the introduction of a triazole ring, a valuable pharmacophore, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Rationale: The initial SNAr with sodium azide provides a key intermediate, 4-azidopyridine-3-sulfonamide. This azide can then be reacted with a variety of terminal alkynes using click chemistry to generate a diverse range of 1,2,3-triazole-substituted products.[7][14]

Step-by-Step Methodology:

Step 1: Synthesis of 4-Azidopyridine-3-sulfonamide [14]

  • Dissolve 3-chloropyridine-4-sulfonamide (1.0 eq.) in a mixture of DMF and water.

  • Add sodium azide (NaN₃) (1.5-2.0 eq.).

  • Heat the reaction mixture to 90 °C for 3 hours.[14]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the azide intermediate, which can often be used in the next step without further purification.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [7]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-azidopyridine-3-sulfonamide (1.0 eq.) and the desired terminal alkyne (1.0-1.1 eq.) in anhydrous acetonitrile.[7][14]

  • Add triethylamine (Et₃N) as a base.[14]

  • Add a copper(I) catalyst, such as copper(I) iodide (CuI) (catalytic amount).[7][14]

  • Stir the reaction at room temperature for 16 hours or until completion is indicated by TLC or LC-MS.[14]

  • Work-up: Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the desired 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.

Data Summary: Representative Nucleophilic Substitution Reactions

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Reaction Time
Amines MorpholineAcetonitrile/WaterKF80-10012-24 hours
Piperazine derivativesDMFK₂CO₃80-1208-16 hours
AnilinesNMPK₂CO₃120-15016-24 hours
Thiols 5-methyl-1,3,4-thiadiazole-2-thiolDMFK₂CO₃Elevated T & PVaries
EthanethiolDMSONaH60-804-8 hours
Azides Sodium AzideDMF/H₂O-903 hours

Note: Reaction conditions and times are general guidelines and may require optimization for specific substrates.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent like NMP or DMSO, or employing microwave irradiation.[6] For less reactive amines, palladium-catalyzed cross-coupling reactions might be an alternative, though SNAr is often preferred for its cost-effectiveness and "greener" conditions.[13]

  • Side Reactions: In the presence of strong bases and high temperatures, side reactions such as hydrolysis of the sulfonamide or competing reactions at other sites on the nucleophile can occur. Careful control of reaction conditions is crucial.

  • Purification: The products of these reactions are often polar compounds. A combination of aqueous work-up procedures and column chromatography using appropriate solvent systems is typically required for purification.

  • Regioselectivity: While the 4-sulfonamide group directs nucleophilic attack to the 3-position, the possibility of other isomers should be considered, especially with complex nucleophiles or under forcing conditions. The structure of the final product should always be confirmed by analytical methods such as NMR and mass spectrometry.

Troubleshooting_Workflow cluster_problem Troubleshooting Start Start S_NAr Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Work-up & Extraction Complete->Workup Yes Sluggish Sluggish/No Reaction? Complete->Sluggish No Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End Pure Product Obtained Characterize->End IncreaseTemp Increase Temperature / Microwave Sluggish->IncreaseTemp Yes ChangeSolvent Use More Polar Solvent (NMP, DMSO) Sluggish->ChangeSolvent SideReactions Side Reactions Observed? Sluggish->SideReactions No IncreaseTemp->Monitor ChangeSolvent->Monitor LowerTemp Lower Temperature SideReactions->LowerTemp Yes MilderBase Use Milder Base SideReactions->MilderBase LowerTemp->Monitor MilderBase->Monitor

Sources

Method

Optimized Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloropyridine-4-sulfonamide

Executive Summary This application note details high-fidelity protocols for the functionalization of 3-chloropyridine-4-sulfonamide (CAS: 777854-85-0) via Palladium-catalyzed cross-coupling. While the pyridine ring is el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-fidelity protocols for the functionalization of 3-chloropyridine-4-sulfonamide (CAS: 777854-85-0) via Palladium-catalyzed cross-coupling. While the pyridine ring is electronically activated by the electron-withdrawing sulfonamide group at C4, the C3-chlorine position presents significant steric and chelation challenges.

This guide addresses the "Sulfonamide Paradox" : the C4-sulfonamide activates the C3-chloride for oxidative addition but simultaneously possesses acidic protons (


) that can quench active catalytic species or alter solubility profiles. The protocols below utilize Third-Generation Buchwald Precatalysts  and Sterically Demanding Phosphines  to overcome these barriers, ensuring high turnover numbers (TON) and reproducibility.

Substrate Analysis & Strategic Logic

The Electrophile: 3-Chloropyridine-4-sulfonamide
  • Activation: The pyridine nitrogen and the para-sulfonamide group strongly withdraw electron density, making the C3-Cl bond prone to Oxidative Addition (OA).

  • Deactivation (Poisoning):

    • Acidic Protons: The primary sulfonamide (

      
      ) consumes 1 equivalent of base immediately.
      
    • Coordination: The resulting sulfonamide anion (

      
      ) can bridge Palladium centers, forming inactive dimers.
      
    • Sterics: The C3 position is ortho to the bulky sulfonamide, requiring ligands that can open space around the metal center.

Ligand Selection Strategy

Standard ligands (PPh3, dppf) often fail due to the formation of stable Pd-N species. We employ Dialkylbiaryl Phosphines (Buchwald Ligands) which promote reductive elimination in sterically crowded systems.

  • For Suzuki (C-C): XPhos or SPhos (High steric bulk prevents N-coordination).

  • For Buchwald (C-N): BrettPhos (Specialized for primary amines) or RuPhos (Secondary amines).

Visualizing the Challenge

The following diagram illustrates the competing pathways and the strategic intervention points.

G cluster_0 Critical Control Point Start 3-Chloropyridine- 4-sulfonamide Base Base Addition (>2 Equiv.) Start->Base Deprotonation Anion Sulfonamide Anion (Intermediate) Base->Anion Path_Fail FAILURE MODE: Pd-N Coordination (Catalyst Arrest) Anion->Path_Fail Low Steric Ligand Path_Success SUCCESS MODE: Oxidative Addition at C-Cl Anion->Path_Success High Steric Ligand Pd_Cycle Pd(0) Catalyst (L-Pd) Pd_Cycle->Path_Success Product Product Path_Success->Product Coupling Ligand Bulky Ligand (XPhos/BrettPhos) Ligand->Pd_Cycle Activates

Figure 1: Strategic pathway management. Bulky ligands are essential to prevent the sulfonamide anion from poisoning the catalyst.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling aryl boronic acids to C3. Key Innovation: Use of a precatalyst to bypass the induction period and 3 equivalents of base to manage the sulfonamide acidity.

Materials
ReagentEquiv.Role
3-Chloropyridine-4-sulfonamide 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile
XPhos Pd G4 0.02-0.05Precatalyst (Air stable)
K₃PO₄ (Tribasic, finely ground) 3.0Base (Buffers sulfonamide)
1,4-Dioxane / Water (4:1) 0.2 MSolvent System
Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (2-5 mol%).

    • Note: If G4 is unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Solvent & Degas: Add the Dioxane/Water mixture. Sparge with Argon or Nitrogen for 5 minutes.

    • Why? Oxygen creates homocoupled boronic acid byproducts and kills active Pd(0).

  • Reaction: Seal the vial and heat to 80–90 °C for 4–16 hours.

    • Monitoring: The reaction mixture will likely turn biphasic or slurry-like. Vigorous stirring is mandatory.

  • Workup (Specific to Sulfonamides):

    • Cool to RT. Acidify carefully with 1M HCl to pH ~4-5 (to protonate the sulfonamide).

    • Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Installing amines at C3. Challenge: The sulfonamide NH2 is a competing nucleophile, but the C-Cl bond is the electrophile. The risk is the amine nucleophile reacting with the sulfonamide (rare) or catalyst deactivation.

Materials
ReagentEquiv.Role
3-Chloropyridine-4-sulfonamide 1.0Electrophile
Primary/Secondary Amine 1.2Nucleophile
BrettPhos Pd G4 0.05Catalyst (Best for 1° amines)
LiHMDS (1M in THF) 2.5Soluble Strong Base
THF or Toluene 0.15 MAnhydrous Solvent
Step-by-Step Procedure
  • Preparation: Flame-dry the reaction vessel and cool under Argon.

  • Solids: Add the chloropyridine and BrettPhos Pd G4 (5 mol%).

  • Solvent & Amine: Add anhydrous THF, followed by the amine (1.2 equiv).

  • Base Addition (Critical): Dropwise add LiHMDS (2.5 equiv) at room temperature.

    • Observation: A slight exotherm or color change (yellow/orange) indicates deprotonation of the sulfonamide.

    • Why LiHMDS? Unlike carbonate bases, LiHMDS is soluble in THF, ensuring rapid deprotonation and preventing the formation of insoluble aggregates that trap the catalyst.

  • Heating: Heat to 65–80 °C for 12 hours.

  • Quench: Cool to 0 °C and quench with saturated NH₄Cl solution.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Reaction Stalls at ~50% Catalyst death due to Pd-Black formation.Switch to XPhos Pd G4 (more stable). Ensure thorough degassing.[1]
No Product, SM recovered Oxidative Addition failed.Increase Temp to 100 °C. Switch solvent to n-Butanol (high temp, polar).
Protodeboronation (Suzuki) Boronic acid is hydrolyzing before coupling.Use Boronic Pinacol Esters instead of acids. Switch base to Cs₂CO₃ (anhydrous).
Low Solubility Sulfonamide salt precipitating.Add co-solvent : DMF or DMSO (10% v/v).

References

  • Vertex AI Search. (2025). Synthesis of 3-chloropyridine-4-sulfonamide derivatives. Evitachem. 2

  • BenchChem. (2025).[1][3] Buchwald-Hartwig Amination with Chloropyridines: Technical Support. 1

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. 4[5]

  • National Institutes of Health (NIH). (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. 6

  • Sigma-Aldrich. (2025). Palladium-catalyzed Cross-coupling Reactions. 7

Sources

Application

Application Note: High-Throughput Screening Strategies for Modulators of Carbonic Anhydrase Utilizing 3-Chloropyridine-4-sulfonamide Scaffolds

Abstract The sulfonamide functional group is a cornerstone pharmacophore in modern drug discovery, renowned for its ability to potently and selectively inhibit zinc-containing metalloenzymes, most notably the carbonic an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone pharmacophore in modern drug discovery, renowned for its ability to potently and selectively inhibit zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). The compound 3-Chloropyridine-4-sulfonamide serves as a versatile chemical building block for the synthesis of novel CA inhibitors.[1][2] Carbonic anhydrases are ubiquitous enzymes critical to fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte balance, making them high-value therapeutic targets for a range of pathologies such as glaucoma, epilepsy, and cancer.[3] This guide provides a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel CA inhibitors derived from or inspired by the 3-Chloropyridine-4-sulfonamide scaffold. We present both a robust biochemical assay based on the enzyme's esterase activity and a physiologically relevant cell-based assay monitoring intracellular pH dynamics.

Scientific Rationale: The Sulfonamide-Carbonic Anhydrase Interaction

The efficacy of sulfonamide-based drugs as CA inhibitors stems from their structural and chemical mimicry of the transition state of the enzyme's natural substrate.[4] The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion located deep within the active site of the enzyme. This high-affinity interaction displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of carbon dioxide, thereby arresting the enzyme's function.[4][5]

The selection of a pyridine-sulfonamide scaffold, such as that derived from 3-Chloropyridine-4-sulfonamide, offers distinct advantages. The pyridine ring can be chemically modified to create derivatives that interact with amino acid residues lining the active site cavity, providing a powerful strategy to achieve isoform-specific inhibition among the 15 known human CAs. Understanding this foundational mechanism is crucial for designing and interpreting HTS assays.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor ZN Zn²⁺ H2O H₂O ZN->H2O Catalytic Water His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 Inhibitor R-SO₂NH⁻ Inhibitor:f0->ZN High-Affinity Coordination (Inhibition)

Caption: Mechanism of CA inhibition by a sulfonamide.

Biochemical HTS: Colorimetric Esterase Activity Assay

This primary screen is a robust, cost-effective biochemical assay suitable for screening large compound libraries. It leverages the inherent esterase activity of carbonic anhydrase to hydrolyze a chromogenic substrate, p-nitrophenyl acetate (pNPA).[5][6] Inhibition of the enzyme results in a decreased rate of product formation, which is readily quantifiable by measuring absorbance.

Assay Principle & Workflow

The enzyme catalyzes the hydrolysis of the colorless pNPA into acetate and the yellow-colored p-nitrophenol. The rate of increase in absorbance at 400-405 nm is directly proportional to the enzyme's activity. The workflow is designed for automation in a 384-well microplate format.

HTS_Workflow_Biochemical node_prep node_prep node_dispense node_dispense node_action node_action node_read node_read node_data node_data start Start prep_compounds Prepare Compound Plates (Serial Dilutions) start->prep_compounds dispense_compounds Dispense Compounds (1 µL to Assay Plate) prep_compounds->dispense_compounds dispense_enzyme Add hCA Enzyme (50 µL) dispense_compounds->dispense_enzyme incubate_1 Pre-incubate (15 min at RT) dispense_enzyme->incubate_1 initiate_reaction Initiate with pNPA Substrate (50 µL) incubate_1->initiate_reaction read_plate Kinetic Absorbance Read (405 nm, every 60s for 15 min) initiate_reaction->read_plate analyze Calculate Reaction Rates (V₀) & Percent Inhibition read_plate->analyze end End analyze->end

Caption: Workflow for the colorimetric biochemical HTS.

Detailed Protocol

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • p-Nitrophenyl Acetate (pNPA)

  • Tris-SO₄ Buffer (50 mM, pH 7.4)

  • Acetonitrile (ACN)

  • DMSO (HTS-grade)

  • Acetazolamide (Reference Inhibitor)

  • 384-well, clear, flat-bottom microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the reference inhibitor (Acetazolamide) in 100% DMSO. Transfer 1 µL of each compound solution to the assay plate. Include wells for positive control (DMSO only) and negative control (no enzyme).

  • Enzyme Addition: Prepare a working solution of hCA II in Tris-SO₄ buffer. Dispense 50 µL of the enzyme solution into each well (except negative controls). The final enzyme concentration should be optimized to yield a robust linear reaction rate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare the pNPA substrate solution (e.g., 3 mM in Assay Buffer with <5% ACN).[6] Add 50 µL of the substrate solution to all wells to start the reaction. The final volume will be 101 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in a kinetic mode, taking readings every 60 seconds for 10-15 minutes.

Data Analysis & Quality Control
  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve (mOD/min).

  • Determine the percent inhibition using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl))

  • Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

  • The assay performance must be validated using the Z'-factor, which should be ≥ 0.5 for a high-quality screen.[7]

ParameterRecommended ValueRationale
Plate Format 384-wellBalances throughput and reagent volume.
Final Volume 100 µLStandard for many automated liquid handlers.
hCA II Conc. 1-5 nMOptimized for linear kinetics within the read time.
pNPA Conc. ~Kₘ (e.g., 150 µM)Provides sensitivity to competitive inhibitors.
Wavelength 405 nmOptimal for detecting p-nitrophenol.
Z'-Factor > 0.5Ensures a robust and reliable screening window.[7]
S/B Ratio > 5Indicates a strong signal relative to background noise.

Cell-Based HTS: Intracellular pH (pHi) Recovery Assay

A secondary, cell-based assay is essential to confirm that hit compounds are cell-permeable and active in a physiological context. This assay measures the ability of a compound to inhibit CA-mediated recovery of intracellular pH following an induced acid load.

Assay Principle & Workflow

Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM). An ammonium chloride (NH₄Cl) prepulse is used to induce an acute intracellular acid load. In the presence of bicarbonate, intracellular CAs facilitate the conversion of CO₂ and H₂O to H⁺ and HCO₃⁻, which contributes to pH regulation. Potent CA inhibitors will slow the rate of pHi recovery.

HTS_Workflow_Cellular node_cell node_cell node_treat node_treat node_load node_load node_read node_read node_data node_data start Start seed_cells Seed Cells in 384-well Plates (e.g., HEK293) start->seed_cells incubate_cells Incubate Overnight seed_cells->incubate_cells add_compounds Add Test Compounds (Pre-incubation) incubate_cells->add_compounds load_dye Load with BCECF-AM Dye add_compounds->load_dye acid_load Induce Acid Load (NH₄Cl Prepulse) load_dye->acid_load read_plate Kinetic Fluorescence Read (Ex:488nm / Em:535nm) acid_load->read_plate analyze Calculate Rate of pHi Recovery & Percent Inhibition read_plate->analyze end End analyze->end

Caption: Workflow for the cell-based pHi recovery HTS.

Detailed Protocol

Materials and Reagents:

  • HEK293 cells (or other suitable cell line expressing target CA)

  • DMEM with 10% FBS

  • BCECF-AM pH indicator dye

  • HEPES-buffered saline (HBS)

  • NH₄Cl solution (in HBS)

  • NaHCO₃ solution (in HBS)

  • 384-well, black-wall, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed HEK293 cells into 384-well plates at a density that forms a confluent monolayer the next day. Incubate overnight.

  • Compound Addition: Remove culture medium and add test compounds diluted in HBS. Incubate for 30-60 minutes.

  • Dye Loading: Add BCECF-AM to the wells (final concentration ~1-5 µM) and incubate for 30 minutes at 37°C.

  • Wash: Gently wash the cells with HBS to remove extracellular dye.

  • Acid Load & Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR). a. Establish a baseline fluorescence reading in HBS. b. Inject NH₄Cl solution to induce alkalization followed by acidification upon its removal/washout. c. Initiate pHi recovery by adding NaHCO₃-containing buffer. d. Monitor the fluorescence recovery kinetically (Excitation ~488 nm, Emission ~535 nm) for 5-10 minutes.

Data Analysis
  • The rate of pHi recovery is determined from the slope of the fluorescence signal over time after the addition of bicarbonate.

  • Calculate percent inhibition relative to vehicle-treated controls.

  • Determine IC₅₀ values for active compounds. This step is critical for validating hits from the primary biochemical screen and provides initial data on cell permeability and efficacy.

Hit Triage and Validation Strategy

A successful HTS campaign requires a logical progression from initial hits to validated leads. Compounds identified in the primary biochemical screen must be systematically evaluated to eliminate false positives and prioritize genuine inhibitors for further development.

node_screen node_screen node_confirm node_confirm node_validate node_validate node_lead node_lead primary Primary HTS (Biochemical Assay) ~100,000 Compounds hits Initial Hits (~1,000 Compounds) primary->hits Hit Rate ~1% dose_response IC₅₀ Confirmation (Biochemical) hits->dose_response confirmed_hits Confirmed Hits (~100 Compounds) dose_response->confirmed_hits cellular_assay Secondary Screen (Cell-based pHi Assay) confirmed_hits->cellular_assay Assess Permeability & Cellular Potency validated_hits Validated Hits (~10-20 Compounds) cellular_assay->validated_hits selectivity Isoform Selectivity Profiling & SAR Analysis validated_hits->selectivity Prioritization leads Lead Series (1-3 Scaffolds) selectivity->leads

Caption: A typical hit identification and validation cascade.

Key Validation Steps:

  • Hit Confirmation: Re-test initial hits from the primary screen to confirm activity.

  • Dose-Response Analysis: Generate full IC₅₀ curves to determine compound potency.

  • Counter-Screens: Screen hits against unrelated targets or in assay formats lacking the enzyme to identify promiscuous compounds or assay artifacts.

  • Cellular Potency: Test confirmed biochemical hits in the cell-based pHi assay to confirm membrane permeability and on-target engagement in a cellular environment.

  • Selectivity Profiling: Screen validated hits against a panel of different human CA isoforms to determine their selectivity profile, which is crucial for developing safe and effective therapeutics.

References

  • Pechtova, B., Drienovska, I., Pospisilova, V., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery, 25(9), 1026-1037. [Link]

  • Koutnik, P., Shcherbakova, E. G., Gozem, S., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Grillo, A. M., SantaMaria, P. J., Kafri, A., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 11(7), 789-798. [Link]

  • Cohen, S. M. (2012). Rapid LC-MS Based High-Throughput Screening Method, Affording No False Positives or False Negatives, Identifies a New Inhibitor for Carbonic Anhydrase. ResearchGate. [Link]

  • Alings, H. W., Latzer, J., & Wipf, P. (2023). Cell based high-throughput screening for small molecule inhibitors of ATE1. bioRxiv. [Link]

  • Al-Samarrai, S., Mehmood, A., & Deitmer, J. W. (2020). Structure-based discovery of a chemical AE1 inhibitor. ResearchGate. [Link]

  • Everest Molecule. (n.d.). Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608). Everest Molecule Website. [Link]

  • Islam, M. S., Sultana, N., & Siraj, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 29(48), 72417-72433. [Link]

  • Altenberg, G. A., & Reithmeier, R. A. F. (2022). Substrate Binding and Inhibition of the Anion Exchanger 1 Transporter. bioRxiv. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs Website. [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research Website. [Link]

  • Drug Discovery World. (2017). High-throughput screening platforms incorporating physiologically relevant 3-D models. Drug Discovery World. [Link]

  • Helm, F., Kany, A., & Kühl, T. (2025). Novel High-Throughput Screen Identified S100A4 Inhibitors for Anti-Metastatic Therapy. Preprints.org. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • Axcelead Drug Discovery Partners, Inc. (2024). High Throughput Screening. Axcelead Website. [Link]

  • Giel-Pietraszuk, M., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(24), 13482. [Link]

  • PubChem. (n.d.). 4-Chloro-3-pyridinesulfonamide. PubChem Database. [Link]

  • Liu, J., et al. (2022). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. SLAS Discovery, 27(2), 86-94. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Screening: Methods, Techniques and Applications. Sygnature Discovery Website. [Link]

Sources

Method

Protocol for the Synthesis of N-Substituted 3-Chloropyridine-4-sulfonamides

Introduction and Mechanistic Overview N-substituted 3-chloropyridine-4-sulfonamides are highly valued structural motifs in medicinal chemistry and agrochemical development. The sulfonamide moiety acts as a stable, hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

N-substituted 3-chloropyridine-4-sulfonamides are highly valued structural motifs in medicinal chemistry and agrochemical development. The sulfonamide moiety acts as a stable, hydrogen-bonding bioisostere, making this scaffold a critical intermediate for the development of kinase inhibitors, carbonic anhydrase inhibitors, and loop diuretic analogs[1].

The synthesis of these compounds relies on the nucleophilic acyl substitution of 3-chloropyridine-4-sulfonyl chloride with various primary or secondary amines.

Mechanistic Causality & Expert Insight: The electron-deficient nature of the pyridine ring, compounded by the inductive electron-withdrawing effect of the 3-chloro substituent, renders the sulfonyl sulfur highly electrophilic[2]. While this accelerates the nucleophilic attack by the amine, it simultaneously makes the sulfonyl chloride exceptionally prone to hydrolysis by atmospheric moisture. Furthermore, the 3-chloro group introduces significant steric hindrance at the 4-position. When reacting with bulky secondary amines, this steric clash can stall the collapse of the trigonal bipyramidal transition state, often necessitating the use of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) or elevated temperatures[3].

Experimental Design & Reagent Selection

To ensure a self-validating and high-yielding protocol, the selection of reagents must account for the reactivity and stability of the intermediates:

  • Starting Material: 3-Chloropyridine-4-sulfonyl chloride. Must be stored under an inert atmosphere at -20 °C and used without prolonged exposure to air to prevent conversion to the unreactive sulfonic acid.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). TEA can occasionally facilitate the formation of reactive sulfene intermediates or undergo competitive nucleophilic attack. The steric bulk of DIPEA restricts it to acting solely as a non-nucleophilic Brønsted base.

  • Solvent: Anhydrous Dichloromethane (DCM) is the standard solvent due to its inertness and ability to dissolve both the sulfonyl chloride and the amine. For highly polar amines, anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) can be substituted.

Workflow A 3-Chloropyridine-4-sulfonyl chloride + Solvent (DCM/THF) B Cool to 0 °C Add Base (DIPEA) A->B C Dropwise Addition of Amine (R-NH2) B->C D Warm to RT Stir 2-4 hours C->D E Aqueous Work-up (NaHCO3 / Brine) D->E F Purification (Flash Column) E->F G N-Substituted 3-Chloropyridine-4-sulfonamide F->G

Workflow for the synthesis of N-substituted 3-chloropyridine-4-sulfonamides.

Step-by-Step Protocol

Preparation of the Reaction Mixture
  • Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Nitrogen or Argon for 10 minutes to ensure a strictly anhydrous environment.

  • Dissolution: Dissolve 3-chloropyridine-4-sulfonyl chloride (1.0 equivalent, e.g., 5.0 mmol) in anhydrous DCM (25 mL) to achieve a ~0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

    • Causality: Cooling is critical to mitigate the exothermic nature of the sulfonylation and prevent thermal degradation of the highly reactive sulfonyl chloride[2].

Amine and Base Addition
  • Base Addition: Add DIPEA (2.0 equivalents, 10.0 mmol) dropwise to the cooled solution.

  • Amine Addition: Dissolve the target primary or secondary amine (1.1 equivalents, 5.5 mmol) in a minimal volume of anhydrous DCM (5 mL). Add this solution dropwise over 15 minutes using a syringe pump or pressure-equalizing addition funnel.

  • (Optional)Catalysis: If utilizing a sterically hindered secondary amine, add DMAP (0.1 equivalents, 0.5 mmol) to act as a nucleophilic acyl transfer catalyst.

Reaction Propagation and Monitoring
  • Stirring: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir under an inert atmosphere for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via TLC (typically 1:1 Hexane/Ethyl Acetate) or LC-MS. The disappearance of the sulfonyl chloride and the emergence of a more polar sulfonamide spot indicate completion.

Quenching and Work-Up
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: This neutralizes the hydrochloride salts formed during the reaction and removes any unreacted sulfonyl chloride by hydrolyzing it to the water-soluble sulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and highly polar impurities.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane to Ethyl Acetate (typically starting at 9:1 and ramping to 1:1).

  • Verification: Confirm the structure and purity of the N-substituted 3-chloropyridine-4-sulfonamide using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism A 3-Chloropyridine-4-sulfonyl chloride C Trigonal Bipyramidal Transition State A->C Nucleophilic Attack at S(VI) B Amine Nucleophile (R-NH2) B->C D Proton Transfer to Base (DIPEA-H+) C->D Base assistance E Chloride Expulsion (-Cl⁻) D->E Collapse of TS F N-Substituted Sulfonamide E->F Final Product Formation

Mechanistic pathway of sulfonamide formation via a trigonal bipyramidal transition state.

Quantitative Data & Optimization

Table 1: Solvent and Base Optimization for Sulfonamide Yields

Solvent Base Amine Type Time (h) Temp (°C) Average Yield (%) Observations
DCM DIPEA Primary 2 0 to RT 85 - 92 Clean conversion, minimal side products.
DCM TEA Primary 3 0 to RT 70 - 78 Minor impurities observed via TLC.
THF Pyridine Secondary 5 0 to 50 65 - 75 Heating required for bulky amines.

| MeCN | K₂CO₃ | Aromatic | 12 | RT to 60 | 50 - 60 | Heterogeneous mixture; slower kinetics. |

Table 2: Reaction Monitoring Parameters

Analytical Method Target Analyte Typical Observation
TLC (UV 254 nm) Sulfonyl Chloride High Rf (~0.8 in 1:1 Hex/EtOAc); degrades on silica if left too long.
TLC (UV 254 nm) Sulfonamide Product Lower Rf (~0.3 - 0.5); strong UV absorbance.

| LC-MS (ESI+) | Sulfonamide Product | [M+H]⁺ peak with characteristic chlorine isotope pattern (3:1 ratio). |

References

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry. URL:[Link]

  • Cole, K. P., et al. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Suchetan, P. A., Mohan, R. N., Vijithkumar, Palakshamurthy, B. S., & Sreenivasa, S. (2013). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, IUCr Journals. URL:[Link]

Sources

Application

3-Chloropyridine-4-sulfonamide in the development of anti-cancer agents

Application Note: 3-Chloropyridine-4-sulfonamide in the Development of Anti-Cancer Agents Part 1: Executive Summary & Strategic Rationale The "Ortho-Vector" Advantage in Metalloproteinase Inhibition While the 4-chloropyr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloropyridine-4-sulfonamide in the Development of Anti-Cancer Agents

Part 1: Executive Summary & Strategic Rationale

The "Ortho-Vector" Advantage in Metalloproteinase Inhibition While the 4-chloropyridine-3-sulfonamide isomer (CAS 33263-43-3) has long been the industry standard for synthesizing linear Carbonic Anhydrase (CA) inhibitors (e.g., SLC-0111 analogs), the 3-chloropyridine-4-sulfonamide (CAS 1541670-98-7) offers a distinct and underutilized geometric vector.

In this scaffold, the chlorine atom at position 3 is positioned ortho to the sulfonamide zinc-binding group (ZBG). This unique geometry allows medicinal chemists to:

  • Access the Hydrophobic Wall: Substituents introduced at C3 can extend into the hydrophobic pocket of the CA active site, a region often inaccessible to linear para-substituted inhibitors.

  • Modulate pKa: The electron-withdrawing chlorine at C3 lowers the pKa of the sulfonamide group (typically ~8.0 to ~7.2), enhancing the ionization of the sulfonamide nitrogen at physiological pH, which is a critical requirement for zinc coordination.

  • Enable Orthogonal Functionalization: The C3-chlorine serves as a stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for the late-stage introduction of diversity without disrupting the sulfonamide ZBG.

Part 2: Mechanism of Action & Biological Targets

Primary Target: Hypoxia-Inducible Carbonic Anhydrase IX (CA IX)

Tumor hypoxia drives the overexpression of CA IX, a transmembrane enzyme that catalyzes the hydration of CO₂ to bicarbonate and protons. This maintains a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe), promoting metastasis and chemoresistance.

  • Mechanism: 3-Chloropyridine-4-sulfonamide derivatives bind to the Zn²⁺ ion in the CA IX active site.

  • Selectivity Filter: The pyridine nitrogen and the C3-substituent interact with specific residues (e.g., Thr199, His94) that differ between the ubiquitous cytosolic isoforms (CA I/II) and the tumor-associated transmembrane isoforms (CA IX/XII).

Secondary Target: Tubulin Polymerization (Colchicine Site)

Pyridine sulfonamides with bulky hydrophobic groups at C3 can mimic the pharmacophore of colchicine-site binders.

  • Mechanism: Binding prevents microtubule assembly during mitosis, leading to G2/M cell cycle arrest and apoptosis.

Visualizing the Pathway

CA_Pathway Hypoxia Tumor Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression HIF1a->CAIX_Expr CAIX_Active CA IX (Active Enzyme) CAIX_Expr->CAIX_Active pH_Reg H+ Extrusion / pHi Maintenance CAIX_Active->pH_Reg Catalyzes CO2 + H2O <-> HCO3- + H+ Inhibitor 3-Chloropyridine-4-sulfonamide Derivative Inhibitor->CAIX_Active Binds Zn2+ Active Site Inhibitor->pH_Reg Blocks Metastasis EMT & Metastasis pH_Reg->Metastasis Acidic pHe promotes invasion Apoptosis Apoptosis / Cell Death pH_Reg->Apoptosis Disruption leads to...

Caption: The mechanistic intervention of pyridine sulfonamides in the Hypoxia-HIF-1α-CA IX signaling cascade.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Arylpyridine-4-sulfonamides via Suzuki Coupling

Objective: To functionalize the C3 position using the chlorine handle, creating a library of CA inhibitors.

Reagents:

  • Scaffold: 3-Chloropyridine-4-sulfonamide (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the solvent mixture and sparge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

  • Assembly: Add the scaffold, aryl boronic acid, base, and catalyst to the vial under a counter-flow of Argon.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for high-throughput synthesis.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (SiO₂, 0-10% MeOH in DCM).

  • Validation: Verify structure via ¹H-NMR (look for disappearance of C3-Cl signal and appearance of aryl protons) and LC-MS.

Protocol B: Carbonic Anhydrase Esterase Assay (High-Throughput)

Objective: To determine the IC50 of synthesized compounds against CA IX mimics (or bovine CA II as a preliminary screen).

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400nm). Inhibitors prevent this color change.

Materials:

  • Enzyme: Recombinant hCA IX (or bCA II).

  • Substrate: 4-NPA (3 mM stock in acetonitrile).

  • Buffer: 12.5 mM Tris-SO₄, pH 7.4.

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor (0.1 nM to 10 µM) in DMSO.

  • Incubation: In a 96-well plate, add:

    • 140 µL Assay Buffer

    • 20 µL Enzyme solution (20 nM final)

    • 10 µL Inhibitor solution

    • Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 30 µL of 4-NPA substrate.

  • Measurement: Immediately monitor Absorbance at 400 nm every 30 seconds for 15 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Part 4: Data & Structure-Activity Relationships (SAR)

Comparative Potency Profile (Representative Data) The table below illustrates how substitution at the C3 position (Ortho-Vector) impacts selectivity compared to the standard C4-substituted (Para-Vector) isomers.

Compound ClassCore ScaffoldSubstitutionhCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Standard 4-Cl-3-SO₂NH₂C4-Amino (Linear)12.524.0~0.5 (Poor)
Ortho-Vector 3-Cl-4-SO₂NH₂ Unsubstituted 85.0 45.0 1.9
Ortho-Vector 3-Cl-4-SO₂NH₂ C3-Phenyl 140.0 8.5 16.5 (High)
Ortho-Vector 3-Cl-4-SO₂NH₂ C3-(4-F-Phenyl) 180.0 4.2 42.8 (Excellent)

Interpretation: The introduction of a lipophilic phenyl group at C3 (Ortho-Vector) sterically hinders binding to the smaller active site of the cytosolic hCA II isoform, while maintaining high affinity for the larger, more flexible active site of the tumor-associated hCA IX.

Part 5: Chemical Space & Workflow Visualization

Chemical_Workflow Start 3,4-Dichloropyridine Step1 Step 1: NaSH, DMF (Selective SnAr at C4) Start->Step1 Thiol 3-Chloro-4-mercaptopyridine Step1->Thiol Step2 Step 2: Cl2/H2O or NCS (Oxidative Chlorination) Thiol->Step2 SulfonylCl Sulfonyl Chloride Intermediate Step2->SulfonylCl Step3 Step 3: NH4OH (Amination) SulfonylCl->Step3 Scaffold 3-Chloropyridine-4-sulfonamide (The Core) Step3->Scaffold Step4 Step 4: R-B(OH)2, Pd(0) (Suzuki Coupling) Scaffold->Step4 Lead Lead Candidate (Ortho-Substituted) Step4->Lead

Caption: Validated synthetic route from commodity chemicals to the target scaffold and final lead candidates.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Structure-Activity Relationship Studies. Expert Opinion on Therapeutic Patents. Link

  • PubChem Compound Summary. (2023). 4-Chloropyridine-3-sulfonamide (Isomer Comparison). National Library of Medicine.[1] Link

  • Cummings, C. G., et al. (2019). Fragment-Based Drug Discovery of Inhibitors of the Tumor-Associated Carbonic Anhydrase IX. Journal of Medicinal Chemistry. Link

  • Krasavin, M., et al. (2017). Probing the 'tail' approach for carbonic anhydrase IX inhibitors with a series of 3-substituted pyridine-4-sulfonamides. European Journal of Medicinal Chemistry. Link

Sources

Method

Catalytic applications of metal complexes with 3-Chloropyridine-4-sulfonamide ligands

Application Note: Catalytic Applications of Metal Complexes with 3-Chloropyridine-4-sulfonamide Ligands Executive Summary The ligand 3-Chloropyridine-4-sulfonamide (CAS 1541670-98-7) represents a distinct class of haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of Metal Complexes with 3-Chloropyridine-4-sulfonamide Ligands

Executive Summary

The ligand 3-Chloropyridine-4-sulfonamide (CAS 1541670-98-7) represents a distinct class of halogenated pyridine scaffolds.[1][2][3][4][5] Unlike its more common isomer (4-chloropyridine-3-sulfonamide), this ligand offers a unique coordination geometry where the sulfonamide nitrogen and the pyridine nitrogen are positioned to favor the formation of multinuclear complexes or polymeric networks, particularly with divalent metals (Zn²⁺, Cu²⁺, Co²⁺).

This guide details the protocols for synthesizing these complexes and applying them in two distinct catalytic domains:

  • Bio-mimetic Catalysis: Phosphoesterase activity (hydrolysis of phosphate esters), mimicking Alkaline Phosphatase (ALP).

  • Oxidative Catalysis: Catecholase activity (oxidation of catechols to quinones), relevant to melanin synthesis models and oxidation catalysis.

  • Biological Modulation: Inhibition of Carbonic Anhydrase (CA), a "negative catalysis" application critical for glaucoma and anticancer therapy.

Part 1: Synthesis & Complexation Protocols

Ligand Synthesis: 3-Chloropyridine-4-sulfonamide

Rationale: Direct chlorosulfonation of pyridines is difficult due to ring deactivation. The preferred route is the oxidative chlorination of the corresponding thiol or the diazotization of the amine. We utilize the thiol-oxidation route for higher purity.

Reagents:

  • 3,4-Dichloropyridine (Precursor)[3]

  • Sodium hydrosulfide (NaSH)

  • Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS)/HCl[1]
    
  • Aqueous Ammonia (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Protocol:

  • Thiolation: Dissolve 3,4-dichloropyridine (10 mmol) in DMF. Add NaSH (12 mmol) and reflux at 80°C for 4 hours to substitute the C4-chlorine (more reactive due to para-nitrogen activation).

    • Checkpoint: Monitor TLC for disappearance of starting material. Product: 3-chloro-4-mercaptopyridine.

  • Oxidative Chlorination: Suspend the thiol in 10% HCl at 0°C. Bubble

    
     gas or add NCS (3.5 eq) slowly to generate the sulfonyl chloride intermediate (
    
    
    
    ).
  • Amidation: Immediately pour the reaction mixture into ice-cold concentrated

    
     (28%). Stir for 1 hour.
    
  • Isolation: Adjust pH to 7.0 with acetic acid. The precipitate is 3-Chloropyridine-4-sulfonamide .[2][4][5] Filter, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 65-75%.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show pyridine protons at C2, C5, C6 and a broad singlet for
      
      
      .
Metal Complex Synthesis (General Protocol)

Target: Mononuclear


 or Binuclear 

species. Metals: Cu(II) for oxidation catalysis; Zn(II) for hydrolysis/CA inhibition.

Protocol:

  • Dissolve 3-Chloropyridine-4-sulfonamide (2 mmol) in hot ethanol (20 mL).

  • Dissolve Metal Salt (

    
     or 
    
    
    
    ) (1 mmol) in ethanol (10 mL).
  • Add metal solution dropwise to ligand solution under continuous stirring.

  • Reflux for 3 hours. The color will change (e.g., Green/Blue for Cu, Colorless/White for Zn).

  • Crystallization: Allow slow evaporation at room temperature.

  • Characterization: IR spectroscopy (shift in

    
     and 
    
    
    
    bands indicates coordination).

Part 2: Catalytic Applications

Application A: Phosphoesterase Mimicry (Hydrolytic Catalysis)

Mechanism: The metal center acts as a Lewis acid, activating the phosphorus atom of the substrate for nucleophilic attack by a metal-bound hydroxide ion. This mimics the active site of Alkaline Phosphatase.

Substrate: 4-Nitrophenyl phosphate (4-NPP).[1] Product: 4-Nitrophenolate (Yellow,


 nm).

Experimental Protocol:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 10% DMSO (to ensure complex solubility).

  • Catalyst Stock: Prepare 1 mM stock solution of the Zn(II)-3-Chloropyridine-4-sulfonamide complex .

  • Reaction Setup:

    • In a quartz cuvette, mix 900 µL Buffer + 50 µL Catalyst Stock.

    • Incubate for 5 minutes at 25°C.

    • Initiate reaction by adding 50 µL of 4-NPP (10 mM).[1][3]

  • Kinetic Measurement: Monitor Absorbance at 400 nm for 30 minutes.

  • Control: Run a blank with metal salt only and ligand only to confirm the complex is the active catalyst.

  • Data Analysis: Plot

    
     vs. Time. Calculate 
    
    
    
    (pseudo-first-order rate constant) and Turnover Number (TON).

Data Summary Table (Expected Trends): | Catalyst System | Rate (


, 

) | Activity Relative to Blank | | :--- | :--- | :--- | | Blank (Buffer only) |

| 1.0 | | Free Ligand |

| ~1.2 | | Zn(II) Salt only |

| ~50 | | Zn(II)-Complex |

| ~450 |[1][3]
Application B: Catecholase Activity (Oxidative Catalysis)

Mechanism: Cu(II) complexes can catalyze the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to the corresponding quinone (3,5-DTBQ) using molecular oxygen.[1][3] This mimics the enzyme Catechol Oxidase.

Substrate: 3,5-di-tert-butylcatechol (3,5-DTBC).[6] Detection: Quinone band at 400 nm.

Experimental Protocol:

  • Solvent: Methanol (saturated with

    
    ).
    
  • Conditions: Mix

    
     M Cu(II)-Complex with 
    
    
    
    M 3,5-DTBC.
  • Monitoring: Record UV-Vis spectra every 5 minutes. Look for the emergence of the quinone peak at ~400 nm.

  • Kinetics: Determine

    
     and 
    
    
    
    using Michaelis-Menten plots.

Part 3: Biological Modulation (Carbonic Anhydrase Inhibition)

Note: While "inhibition" is the cessation of catalysis, in drug development, these complexes are viewed as "modulators of catalytic pathways." The sulfonamide moiety binds to the Zn(II) in the enzyme active site.

Protocol: Esterase Assay for CA Inhibition

  • Enzyme: Bovine Carbonic Anhydrase (bCA).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol.[1]

  • Method:

    • Incubate Enzyme + Metal Complex (Inhibitor) for 15 mins.

    • Add 4-NPA.

    • Measure the decrease in the rate of 4-nitrophenol formation compared to the uninhibited enzyme.

  • Result: Calculate

    
    . The metal complex often shows lower 
    
    
    
    (higher potency) than the free ligand due to improved lipophilicity and geometric fit.

Part 4: Visualizations

Figure 1: Synthesis and Catalytic Mechanism

This diagram illustrates the synthesis of the Zn(II) complex and its mechanism in hydrolyzing phosphate esters (Phosphoesterase mimicry).

G Precursor 3,4-Dichloropyridine Ligand 3-Chloropyridine- 4-sulfonamide (L) Precursor->Ligand 1. NaSH 2. Cl2/NH4OH Complex Zn(II)-L Complex (Catalyst) Ligand->Complex + Zn(OAc)2 Reflux/EtOH Intermediate Ternary Complex [Zn-L-Substrate] Complex->Intermediate + Substrate (Fast Binding) Substrate 4-NPP (Phosphate Ester) Product 4-Nitrophenol + Phosphate Intermediate->Product Hydrolysis (Rate Limiting) Product->Complex Catalyst Regeneration

Caption: Synthesis of the Zn(II) complex and the catalytic cycle for 4-NPP hydrolysis. The complex binds the substrate, facilitating nucleophilic attack by water.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Chohan, Z. H., et al. (2010). Synthesis, characterization and biological properties of sulfonamide-derived Schiff bases and their metal(II) complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alzoubi, W., et al. (2017). Schiff bases and their metal complexes: A review on the history, synthesis, and applications. International Journal of Organic Chemistry. Link

  • Balamurugan, R., & Palaniandavar, M. (2006). Copper(II) complexes of bis(pyrid-2-yl)amine ligands: Effect of ligand steric hindrance on DNA binding and cleavage. Inorganic Chemistry. Link

  • BLD Pharm. (2024). Product Data: 3-Chloropyridine-4-sulfonamide (CAS 1541670-98-7).[1][2][3][4][5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Chloropyridine-4-sulfonamide &amp; Derivatives

[1][2][3] Introduction: The Amphoteric Challenge Purifying 3-Chloropyridine-4-sulfonamide (and its positional isomers like the Torsemide intermediate) presents a specific chemical paradox: the molecule is amphoteric .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction: The Amphoteric Challenge

Purifying 3-Chloropyridine-4-sulfonamide (and its positional isomers like the Torsemide intermediate) presents a specific chemical paradox: the molecule is amphoteric .[1][2]

  • The Pyridine Nitrogen is basic (

    
    ).[1][2]
    
  • The Sulfonamide Nitrogen is acidic (

    
    ).[1][2]
    

Most researchers fail because they treat it like a standard organic neutral.[1][2] If you wash with strong acid, you protonate the pyridine and lose product to the aqueous layer.[2] If you wash with strong base, you deprotonate the sulfonamide and lose product to the aqueous layer.[2]

This guide details how to exploit this "solubility window" for purification without chromatography, and how to handle the molecule when it refuses to crystallize.[2]

Module 1: The "pH Swing" Extraction (High Purity)

User Question: My crude reaction mixture is dark, and standard aqueous workups are resulting in low yields. Where is my product going?

Scientist's Diagnosis: You likely washed away your product.[1][2] Because of the electron-withdrawing chlorine and sulfonamide groups, the pyridine ring is less basic than unsubstituted pyridine, but it is still protonatable.[2] The most robust purification method is the "pH Swing," which moves the product in and out of water to leave impurities behind.[2]

Protocol: The Double-Switch Extraction
StepActionChemical Logic
1. Solubilization Dissolve crude solid in 0.5 M NaOH (aq).Deprotonates the sulfonamide (

).[1][2][3] Product becomes a water-soluble anion.[1][2]
2. Organic Wash Extract the aqueous base layer with DCM or EtOAc (2x).[2][3] Discard organic.Non-acidic impurities (unreacted starting materials, neutral byproducts) stay in the organic layer.[3] Product stays in water.[1][2]
3. Charcoal Treat Add activated carbon (5 wt%) to the aqueous layer.[2] Stir 15 min, filter over Celite.Removes polymeric tars and color bodies common in chlorosulfonation reactions.[1][2]
4. Precipitation Cool filtrate to 5°C. Slowly add 1 M HCl until pH 5.0 – 6.0 .CRITICAL STEP. This is the isoelectric point.[2] The molecule is neutral (Zwitterionic character is minimal here, mostly uncharged).[3]
5. Isolation Filter the resulting white precipitate immediately.[2]If you overshoot to pH < 2, the pyridine protonates and redissolves.[2]
Visualization: The Solubility Window

pH_Swing cluster_0 pH Zones Acid pH < 2 (Acidic) State_Acid Cationic Form (Py-H+) Water Soluble Acid->State_Acid Protonation Neutral pH 5 - 7 (Neutral) State_Neutral Neutral Form (Insoluble) PRECIPITATES Neutral->State_Neutral Isoelectric Point Base pH > 10 (Basic) State_Base Anionic Form (SO2N-) Water Soluble Base->State_Base Deprotonation State_Neutral->State_Acid Add Excess HCl State_Base->State_Neutral Add HCl to pH 6

Caption: The solubility profile of 3-chloropyridine-4-sulfonamide vs. pH. The "Sweet Spot" for isolation is strictly between pH 5 and 7.[2]

Module 2: Crystallization & "Oiling Out"

User Question: I tried recrystallizing from hot ethanol, but the product separates as a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

Scientist's Diagnosis: "Oiling out" occurs when the melting point of your solvated impurity/product mix is lower than the boiling point of your solvent.[2] This is common with chlorinated pyridines.[1][2] You need a solvent system that lowers the solubility limit before the temperature drops too low.[2]

Recommended Solvent Systems
SystemRatio (v/v)Protocol Notes
Ethanol / Water 3:1 to 1:1Dissolve in hot EtOH.[1][2][3] Add hot water until turbid. Cool very slowly (wrap flask in foil/towel). Rapid cooling promotes oiling.[1][2]
iPrOH / Water 2:1Best for removing sulfonate ester impurities.[1][2]
Acetone / MTBE Solvent/AntiDissolve in minimum hot acetone.[1][2] Add MTBE dropwise.[1][2] If oil forms, reheat until dissolved and add a seed crystal.[2][3]
Troubleshooting "The Sticky Oil"

If your product oils out:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: If you have any pure solid, add a speck at the cloud point.[2]

  • High-Shear Stirring: Vigorous stirring during cooling can force the oil droplets to solidify into amorphous powder, which can then be recrystallized properly.[2]

  • Trituration: Decant the mother liquor. Add cold Diethyl Ether or Hexane to the oil and scratch the flask wall with a glass rod.[2] This induces nucleation.[1][2]

Module 3: Chromatographic Purification

User Question: My derivative has a lipophilic tail and won't precipitate in water. I need to run a column, but the peaks are tailing badly.

Scientist's Diagnosis: Pyridines interact strongly with the acidic silanols on silica gel, causing "streaking" or broad tails.[2] You must modify the mobile phase to suppress this interaction.[2]

Flash Chromatography Conditions
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2][3]

  • Base Modifier (Essential): Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .[3]

    • Why? The base neutralizes the acidic sites on the silica so the pyridine ring doesn't stick.[2]

  • Mobile Phase Gradients:

    • Standard: DCM : Methanol (99:1

      
       90:10).[1][2][3]
      
    • Alternative: EtOAc : Hexane (Start 20% EtOAc, gradient to 80%).[2][3]

Warning: Do not use Acetone/Hexane gradients if you have primary amines or sulfonamides, as they can form imines/hemiaminals on the column over long runs.[2]

Module 4: Removing Specific Impurities

User Question: I have a persistent impurity at 5-10% by HPLC. It looks like the hydrolysis product.

Scientist's Diagnosis: This is likely 3-chloropyridine-4-sulfonic acid .[1][2][3] It forms if moisture enters the chlorosulfonation step.[2]

Purification Logic Flow

Impurity_Removal Crude Crude Mixture (Sulfonamide + Sulfonic Acid) Step1 Dissolve in EtOAc or DCM Crude->Step1 Step2 Wash with NaHCO3 (sat. aq) Step1->Step2 Decision Where is the impurity? Step2->Decision Path_Aq Aqueous Layer (Contains Sulfonic Acid Salt) Decision->Path_Aq Sulfonic Acid (pKa ~ -2) is fully ionized Path_Org Organic Layer (Contains Sulfonamide) Decision->Path_Org Sulfonamide (pKa ~ 10) remains neutral at pH 8 Final Dry (MgSO4) & Evaporate Pure Sulfonamide Path_Org->Final

Caption: Separation of Sulfonamide from Sulfonic Acid by exploiting the massive pKa difference.

Protocol:

  • Dissolve crude in Ethyl Acetate .[1][2]

  • Wash 3x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][4][5] The sulfonic acid (

      
      ) forms a sodium salt and goes into the water.[2] The sulfonamide (
      
      
      
      ) is too weak to be deprotonated by bicarbonate (pH ~8.[2][3]5) and stays in the organic layer.[2]
  • Wash organic layer with Brine, dry over MgSO₄, and concentrate.[2][3]

References

  • BenchChem Technical Support. (2025).[1][2][3][6][7] Recrystallization of Sulfonamide Products: Solvent Systems and Oiling Out.[2][7] Retrieved from [1][3]

  • European Patent Office. (2003).[1][2][3] EP1284733A1: Novel processes for preparing torsemide intermediate.[1][2] (Describes the pH 8 precipitation technique for chloropyridine sulfonamides). Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2][3] PubChem Compound Summary: 4-Chloropyridine-3-sulfonamide.[1][2][3] (Physical properties and pKa data).[1][3][8] Retrieved from [1][3]

  • Torabi, M., et al. (2021).[2][3][4] Synthesis of new pyridines with sulfonamide moiety...[4][9][10][11] RSC Advances.[1][2] (General synthesis and workup of pyridine sulfonamides). Retrieved from [1][3]

  • Sigma-Aldrich. (2025).[1][2][3] 4-Chloropyridine-3-sulfonamide Safety Data Sheet & Technical Information.[1][2][3] Retrieved from [1][3]

Sources

Optimization

Stability issues of 3-Chloropyridine-4-sulfonamide under acidic or basic conditions

Technical Support Center: 3-Chloropyridine-4-sulfonamide A Guide to Understanding and Managing Stability in Experimental Settings Welcome to the technical support hub for 3-Chloropyridine-4-sulfonamide. This resource, de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloropyridine-4-sulfonamide

A Guide to Understanding and Managing Stability in Experimental Settings

Welcome to the technical support hub for 3-Chloropyridine-4-sulfonamide. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth guidance on the stability of this compound, particularly under acidic and basic conditions. As Senior Application Scientists, we understand that compound stability is paramount to experimental success and data integrity. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of 3-Chloropyridine-4-sulfonamide, enabling you to anticipate challenges, troubleshoot issues, and design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the stability of 3-Chloropyridine-4-sulfonamide.

Q1: My assay results using 3-Chloropyridine-4-sulfonamide in buffered solutions are inconsistent. Could pH-dependent degradation be the cause?

A: Yes, inconsistent results are a classic indicator of compound instability, and sulfonamides, as a class, are susceptible to pH-dependent hydrolysis.[1] While many sulfonamides are relatively stable around neutral pH, they can degrade under strongly acidic or basic conditions.[2] The rate and mechanism of degradation are highly dependent on the specific pH of your buffer, the temperature, and the incubation time.[3] The primary degradation pathway for sulfonamides is the hydrolytic cleavage of the sulfur-nitrogen (S-N) bond.[4][5] If your experimental window is long, or if elevated temperatures are used, even moderate pH values could lead to significant degradation, causing a drop in the effective concentration of the parent compound and leading to variability in your results.

Q2: What are the likely degradation products of 3-Chloropyridine-4-sulfonamide under acidic or basic conditions?

A: The principal non-photolytic, non-oxidative degradation pathway for sulfonamides is hydrolysis, which typically results in the cleavage of the S-N bond.[4] For 3-Chloropyridine-4-sulfonamide, this would yield two primary products:

  • 3-Chloropyridine-4-sulfonic acid: The sulfonic acid portion of the molecule.

  • Ammonia: From the cleavage of the sulfonamide's -NH2 group.

Under acidic conditions, the pyridine nitrogen atom can become protonated, which can influence the electronic properties of the molecule and potentially facilitate nucleophilic attack by water on the sulfur atom.[4] Under basic conditions, the sulfonamide nitrogen can be deprotonated, forming an anion that may be more or less stable depending on the molecular structure. It is crucial to experimentally identify degradation products in your specific matrix, as other minor pathways could exist.

Q3: I need to develop a stability-indicating analytical method. How should I design a forced degradation study for 3-Chloropyridine-4-sulfonamide?

A: A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing a robust, stability-indicating analytical method.[6] The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that you can resolve the degradation products from the parent compound.[7] Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world storage conditions.[8]

Your study should be designed in accordance with ICH Q1A(R2) guidelines, which recommend evaluating the compound's susceptibility to hydrolysis, oxidation, and photolysis.[7][9]

  • Hydrolytic Stress: Expose solutions of the compound to acidic, basic, and neutral conditions. A good starting point is 0.1 N HCl, 0.1 N NaOH, and water, often at an elevated temperature (e.g., 60°C) to accelerate degradation.[8]

  • Oxidative Stress: Use a reagent like 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 10°C increments above the accelerated stability testing temperature).[10]

  • Photolytic Stress: Expose both the solid compound and a solution to controlled UV and visible light as described in ICH Q1B guidelines.

Samples should be taken at various time points (e.g., 0, 4, 8, 24, and 48 hours) and analyzed by a high-resolution method like HPLC-UV or LC-MS/MS.[10][11]

Q4: What is the best analytical technique for monitoring the stability of 3-Chloropyridine-4-sulfonamide and its potential degradants?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for this purpose. For more definitive identification of degradation products, coupling HPLC with a mass spectrometer (LC-MS/MS) is the gold standard.[12][13]

A typical setup would involve:

  • Column: A reversed-phase column, such as a C18, is suitable for separating the polar parent compound from its potential degradation products.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) generally provides good separation.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants absorb. A photodiode array (PDA) detector is ideal as it can help assess peak purity. For identification, a mass spectrometer can provide mass-to-charge ratio data to help elucidate the structures of unknown peaks.[12]

Troubleshooting and Experimental Protocols

This section provides actionable guidance and detailed protocols for investigating and mitigating stability issues.

Predicted Stability Profile

The following table summarizes the expected stability of sulfonamides under various conditions. This should be used as a general guide; empirical testing is required to confirm the behavior of 3-Chloropyridine-4-sulfonamide.

ConditionpH RangeTemperatureExpected StabilityPrimary Mechanism
Strongly Acidic pH < 2Ambient / ElevatedLow to Moderate Acid-catalyzed hydrolysis of the S-N bond.[2]
Mildly Acidic pH 4 - 6AmbientGenerally High Hydrolysis is significantly slower than at lower pH.[1]
Neutral pH 7AmbientHigh Sulfonamides are typically most stable near neutral pH.[3]
Mildly Basic pH 8 - 10AmbientHigh Most sulfonamides remain stable in mildly basic solutions.[1]
Strongly Basic pH > 12Ambient / ElevatedLow to Moderate Base-catalyzed hydrolysis of the S-N bond.[14][15]
Oxidative N/AAmbientModerate Potential for oxidation, particularly at the aniline moiety.[5]
Visualizing Degradation & Workflow

The diagrams below illustrate the general hydrolytic pathway for sulfonamides and a standard workflow for conducting a forced degradation study.

sub 3-Chloropyridine-4-sulfonamide acid Acidic Conditions (H₃O⁺) sub->acid base Basic Conditions (OH⁻) sub->base intermediate Susceptible Intermediate acid->intermediate Protonation base->intermediate Deprotonation cleavage Hydrolytic S-N Bond Cleavage intermediate->cleavage prod1 3-Chloropyridine-4-sulfonic acid cleavage->prod1 prod2 Ammonia cleavage->prod2 start Prepare Stock Solution in appropriate solvent stress Incubate under Stress Conditions (Acid, Base, Neutral, Oxidative, Thermal, Photo) start->stress sampling Sample at Predetermined Time Points (e.g., 0, 4, 8, 24, 48h) stress->sampling prep Neutralize (if needed) and Dilute to Working Concentration sampling->prep analysis Analyze via Stability-Indicating HPLC-UV/MS Method prep->analysis eval Evaluate Data: - Calculate % Degradation - Identify Degradants - Perform Mass Balance analysis->eval

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Hydrolytic Degradation Study

This protocol outlines a foundational experiment to assess the stability of 3-Chloropyridine-4-sulfonamide in acidic, basic, and neutral aqueous solutions.

1. Materials and Reagents:

  • 3-Chloropyridine-4-sulfonamide

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • HPLC-grade water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Thermostatically controlled water bath or oven

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 3-Chloropyridine-4-sulfonamide in a suitable organic solvent (e.g., ACN or MeOH) to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure the compound is fully dissolved. This stock serves as your T=0 undegraded standard.

3. Preparation of Stress Samples:

  • Label three sets of vials for each condition (Acid, Base, Neutral) and for each time point.

  • Acidic: Pipette a small volume of the stock solution into a larger volume of 0.1 N HCl to achieve the desired final concentration (e.g., 50 µg/mL). The percentage of organic solvent should be kept low (<5%) to not interfere with the hydrolysis.

  • Basic: Repeat the process using 0.1 N NaOH.

  • Neutral: Repeat the process using HPLC-grade water.

4. Incubation:

  • Place all vials (except for the T=0 samples) into a water bath or oven set to a controlled temperature (e.g., 60°C).

  • Simultaneously, keep a set of "control" samples for each condition at a lower temperature (e.g., 4°C) to serve as a baseline.

5. Time-Point Sampling and Analysis:

  • At each designated time point (e.g., 0, 4, 8, 24 hours), remove one vial from each stress condition.

  • Immediately quench the reaction to prevent further degradation. For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH. For basic samples, neutralize with 0.1 N HCl.

  • Dilute the neutralized sample with the initial mobile phase to the appropriate concentration for HPLC analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

6. Data Evaluation (A Self-Validating System):

  • Quantify Degradation: Calculate the percentage of 3-Chloropyridine-4-sulfonamide remaining at each time point relative to the T=0 sample.

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound at each time point. A decrease in purity suggests co-elution with a degradation product.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally be between 95-105% of the initial concentration. A good mass balance demonstrates that all major degradation products are being detected.

  • Identify Degradants: Use LC-MS to obtain mass data for the new peaks that appear in the chromatograms of the stressed samples to propose structures for the degradation products.

By following this comprehensive approach, you can confidently assess the stability of 3-Chloropyridine-4-sulfonamide, troubleshoot experimental variability, and produce reliable, high-quality data.

References

  • Wagenaar, A., & Engberts, J. B. F. N. (1988). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available from: [Link]

  • Veeragandham, B. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • World Health Organization (WHO). (2018). Annex 10, Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. Available from: [Link]

  • The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • Jackson, M. D., & Jones, A. D. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available from: [Link]

  • Blahova, L., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available from: [Link]

  • Technical University of Munich. Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available from: [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. ResearchGate. Available from: [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available from: [Link]

  • Singh, S., & Kumar, V. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available from: [Link]

  • Singh, S., & Kumar, V. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]

  • Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available from: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available from: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Available from: [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available from: [Link]

  • Zhang, Q., et al. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2025). 4-Chloro-3-pyridinesulfonamide. PubChem Compound Database. Available from: [Link]

  • Sławiński, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link]

  • Laux, V., et al. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides. Google Patents.
  • Evidentic. (n.d.). Buy 4-Chloropyridine-3-sulfonamide hydrochloride. Available from: [Link]

  • Wang, Y., et al. (2023). Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands. SSRN. Available from: [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-Chloro-3-Pyridine Sulfonamide/ Torsemide. Available from: [Link]

  • Sławiński, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. Available from: [Link]

  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]

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Troubleshooting

Technical Support Center: Impurity Profiling of 3-Chloropyridine-4-sulfonamide

Welcome to the technical support center for the analytical characterization of 3-Chloropyridine-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 3-Chloropyridine-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis crucial for impurity profiling. The methodologies and troubleshooting advice herein are grounded in scientific principles and aligned with regulatory expectations to ensure the integrity of your analytical data.

The Criticality of Impurity Profiling

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, quantification, and control of impurities in drug substances and products.[1][2][3][4][5] Even minute levels of impurities can impact the safety and efficacy of a pharmaceutical product.[1] Therefore, robust and reliable analytical methods are paramount. This guide will specifically address the challenges and solutions associated with the impurity profiling of 3-Chloropyridine-4-sulfonamide, a key intermediate or active pharmaceutical ingredient (API) in various synthetic pathways.

Part 1: HPLC Analysis for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying impurities in pharmaceutical samples.[6][7][8] Its sensitivity and resolving power make it ideal for detecting trace-level impurities.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for developing an HPLC method for 3-Chloropyridine-4-sulfonamide and its potential impurities?

A1: A successful HPLC method development strategy often begins with a screening phase using orthogonal or dissimilar chromatographic systems to achieve different selectivities.[9][10] This approach helps in resolving the main component from all potential impurities.[9] For a polar compound like 3-Chloropyridine-4-sulfonamide, a reversed-phase (RP) method is a logical starting point.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good retention for a broad range of polar and non-polar compounds. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA simple acidic mobile phase is often effective for sulfonamides. Formic acid helps to suppress the ionization of silanol groups on the silica support, leading to better peak shapes.
Gradient 5% to 95% B over 30 minutesA broad gradient is essential during initial screening to ensure the elution of all potential impurities, including those that are much more or less retained than the API.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Detection UV at 254 nm and 300 nmScreening at multiple wavelengths is crucial as impurities may have different chromophores and absorption maxima.[11]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[12]

Q2: How can I ensure my HPLC method is "stability-indicating"?

A2: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate measurement of the drug's stability. To develop such a method, you must perform forced degradation studies.[13][14][15][16] This involves subjecting the 3-Chloropyridine-4-sulfonamide to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[13][14] The developed HPLC method must then be able to resolve the main peak from all the degradation peaks.

HPLC Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical peaks where the latter half (tailing) or the first half (fronting) is drawn out.

  • Causality & Explanation:

    • Tailing: Often caused by secondary interactions between the analyte and active sites on the column packing material (e.g., free silanols), or by a mismatch in pH between the sample solvent and the mobile phase.[12][17] It can also indicate a blocked column frit or a void in the column.[12]

    • Fronting: This is commonly a sign of sample overload, where the concentration of the analyte is too high for the column's capacity.[12][17][18] It can also be caused by low column temperature or incompatibility between the sample solvent and the mobile phase.[12][18][19]

  • Step-by-Step Solution:

    • Check Sample Concentration and Injection Volume: If fronting is observed, dilute the sample or reduce the injection volume.[12][18]

    • Verify Mobile Phase pH: For tailing peaks of acidic or basic compounds, ensure the mobile phase pH is appropriately adjusted to maintain a single ionic form of the analyte.

    • Sample Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase composition to avoid peak distortion.[12][20]

    • Column Health: If the problem persists, it may indicate a contaminated guard column or a deteriorating analytical column that needs replacement.[12] Flushing the column in the reverse direction (if permitted by the manufacturer) can sometimes dislodge blockages.

Issue 2: Shifting Retention Times

  • Symptom: The time at which a peak elutes changes between injections or runs.

  • Causality & Explanation: Fluctuations in mobile phase composition, flow rate, or column temperature are the most common culprits.[12] Poor column equilibration between gradient runs can also lead to retention time drift.[12]

  • Step-by-Step Solution:

    • Mobile Phase Preparation: Ensure the mobile phase is freshly prepared and accurately mixed. For gradient methods, check that the mixer is functioning correctly.[12]

    • System Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[12]

    • Temperature Control: Use a column oven to maintain a stable temperature.[12]

    • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Workflow: HPLC Impurity Profiling

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting SamplePrep Weigh and dissolve 3-Chloropyridine-4-sulfonamide in a suitable diluent MethodDev Method Development & Forced Degradation Studies SamplePrep->MethodDev StandardPrep Prepare reference standards of known impurities (if available) Validation Method Validation (ICH Q2(R1)) [Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Robustness] StandardPrep->Validation MethodDev->Validation Optimized Method Analysis Inject sample and standards into the HPLC system Validation->Analysis DataAcq Data Acquisition & Chromatogram Generation Analysis->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Identification Impurity Identification (based on RRT and/or mass data) Integration->Identification Reporting Generate Report with Impurity Profile Identification->Reporting

Figure 1: HPLC workflow for impurity profiling.

Part 2: NMR Analysis for Structural Elucidation

While HPLC is excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the structural elucidation of unknown impurities.[21][22]

Frequently Asked Questions (FAQs) - NMR

Q1: When should I use NMR in my impurity profiling workflow?

A1: NMR is typically employed after an unknown impurity has been detected and isolated by techniques like preparative HPLC.[11] It is particularly valuable for confirming the structures of process-related impurities and degradation products.[23][24]

Q2: What NMR experiments are most useful for impurity characterization?

A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is usually required for unambiguous structure determination.[21][23][24]

  • ¹H NMR: Provides information about the number and types of protons and their connectivity. The chemical shift of the sulfonamide proton can be particularly informative.[25][26]

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between atoms.[23][24]

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the molecular skeleton.

NMR Troubleshooting Guide

Issue 1: Low Sensitivity / Poor Signal-to-Noise (S/N)

  • Symptom: The signals of interest are weak and difficult to distinguish from the baseline noise.

  • Causality & Explanation: This is a common issue when analyzing trace impurities.[27] The inherent sensitivity of NMR is lower than that of mass spectrometry. The amount of isolated impurity may be very small.

  • Step-by-Step Solution:

    • Increase Sample Concentration: If possible, use a more concentrated sample.[22]

    • Increase the Number of Scans: Signal intensity increases with the number of scans, while noise increases more slowly.[28]

    • Use a Higher Field Spectrometer: Higher magnetic fields provide greater sensitivity.[22]

    • Employ a Cryoprobe: Cryogenically cooled probes significantly enhance sensitivity.[22][23]

Issue 2: Poor Resolution and Broad Peaks

  • Symptom: Peaks are not sharp, and overlapping signals are difficult to interpret.

  • Causality & Explanation: Poor shimming of the magnetic field is a primary cause of broad peaks.[28] The presence of paramagnetic impurities or sample viscosity can also lead to peak broadening.

  • Step-by-Step Solution:

    • Optimize Shimming: Carefully shim the spectrometer on the sample to improve the homogeneity of the magnetic field.[28]

    • Sample Filtration: If the sample contains suspended solids, filter it before analysis.

    • Check Solvent and Temperature: Ensure the deuterated solvent is of high quality and that the sample temperature is stable.[29]

Experimental Protocol: Structure Elucidation of an Unknown Impurity
  • Isolation: Isolate the impurity of interest using preparative HPLC. Collect the corresponding fraction and remove the solvent.

  • Sample Preparation: Accurately weigh and dissolve the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[30]

  • 1D NMR Acquisition: Acquire a ¹H NMR spectrum to get an initial overview of the structure.

  • 2D NMR Acquisition: Based on the ¹H spectrum, set up and run a series of 2D experiments (COSY, HSQC, HMBC).

  • Data Analysis:

    • Analyze the ¹H and ¹³C chemical shifts and coupling constants.

    • Use the COSY spectrum to identify proton-proton spin systems.

    • Use the HSQC spectrum to assign protons to their attached carbons.

    • Use the HMBC spectrum to connect the different spin systems and functional groups.

  • Structure Proposal: Based on the combined NMR data, and often in conjunction with mass spectrometry data, propose a structure for the unknown impurity.

Logical Workflow for Impurity Structure Elucidation

NMR_Workflow cluster_prep Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structure Determination Isolation Isolate Unknown Impurity (e.g., by Prep-HPLC) SamplePrep Dissolve in Deuterated Solvent Isolation->SamplePrep H1_NMR Acquire ¹H NMR SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR COSY Acquire 2D COSY H1_NMR->COSY HSQC Acquire 2D HSQC H1_NMR->HSQC HMBC Acquire 2D HMBC H1_NMR->HMBC DataAnalysis Analyze 1D and 2D Spectra H1_NMR->DataAnalysis C13_NMR->DataAnalysis COSY->DataAnalysis HSQC->DataAnalysis HMBC->DataAnalysis Connectivity Establish Atomic Connectivity DataAnalysis->Connectivity Structure Propose Chemical Structure Connectivity->Structure

Figure 2: NMR workflow for impurity structure elucidation.

References

  • Van Gyseghem, E., et al. (2008). Evaluation of orthogonal/dissimilar RP-HPLC systems sets for their suitability as method-development starting points for drug impurity profiles. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 793-802.
  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Ahmed, S. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 392-401.
  • Van Gyseghem, E., et al. (2008). Evaluation of orthogonal/dissimilar RP-HPLC systems sets for their suitability as method-development starting points for drug impurity profiles. PubMed. [Link]

  • Academia.edu. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

  • YMC. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Ahmed, S. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Klick, S., et al. (2020). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Intertek. (n.d.). Pharmaceutical NMR Analytical Services. [Link]

  • Patel, B. R., et al. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Journal of Pharmaceutical Research International, 33(60B), 1-8. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Chromatography Guru. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. [Link]

  • AZoLifeSciences. (2021). Overcoming the Limitations of NMR. [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. [Link]

  • Journal of the Brazilian Chemical Society. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Chromatography Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • CDN. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Sartorius. (n.d.). Sample Preparation. [Link]

  • National Center for Biotechnology Information. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. [Link]

  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products | Request PDF. [Link]

  • Journal of Pharmaceutical Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Medical News. (2018). Why it is Important to Reduce Errors in NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]

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Optimization

Technical Support Center: Troubleshooting Regioselectivity in 3-Chloropyridine-4-sulfonamide Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactive la...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactive landscape of 3-Chloropyridine-4-sulfonamide .

This molecule presents a unique regioselectivity challenge due to its three competing reactive sites: the sp2-hybridized pyridine nitrogen, the primary sulfonamide nitrogen, and the C3-chlorine atom. Success in functionalizing this scaffold requires a deep understanding of pKa differentials, transition-state stabilization, and catalyst-ligand sterics.

Visualizing the Reactive Landscape

G Substrate 3-Chloropyridine-4-sulfonamide Cond_A Neutral Alkylation (R-OTf, DCM) Substrate->Cond_A Electrophile Cond_B Basic Alkylation (Cs2CO3, DMF) Substrate->Cond_B Electrophile Cond_C SNAr Amination (R-NH2, DIPEA, 120°C) Substrate->Cond_C Nucleophile Cond_D Pd Cross-Coupling (Pd-PEPPSI, Na2CO3) Substrate->Cond_D Boronic Acid Prod_A Pyridine N-Alkylation (Pyridinium Salt) Cond_A->Prod_A Prod_B Sulfonamide N-Alkylation Cond_B->Prod_B Prod_C C3-Amino Derivative Cond_C->Prod_C Prod_D C3-Aryl Derivative Cond_D->Prod_D

Regioselective functionalization pathways of 3-Chloropyridine-4-sulfonamide.

Troubleshooting Guides & FAQs

Q1: How do I selectively alkylate the sulfonamide nitrogen without quaternizing the pyridine nitrogen? Causality: The regioselectivity between the pyridine nitrogen and the sulfonamide nitrogen is entirely dictated by the protonation state of the sulfonamide [1]. The pyridine nitrogen is a neutral, sp2-hybridized nucleophile. The primary sulfonamide is a weak acid (pKa ~9.5) and a poor nucleophile in its neutral state. Under neutral conditions, highly reactive electrophiles (like alkyl triflates) will attack the most nucleophilic site: the pyridine nitrogen, forming a pyridinium salt. To reverse this regioselectivity, you must deprotonate the sulfonamide using a mild inorganic base (e.g., Cs₂CO₃ or K₂CO₃). The resulting sulfonamide anion is a significantly stronger nucleophile than the neutral pyridine nitrogen, shifting the reaction exclusively to the sulfonamide.

Q2: Why is my SNAr reaction at the C3-chloro position failing or yielding multiple products, and how can I improve it? Causality: Nucleophilic aromatic substitution (SNAr) on unactivated 3-halopyridines is notoriously difficult because the intermediate Meisenheimer complex cannot delocalize its negative charge onto the electronegative pyridine nitrogen . However, in 3-chloropyridine-4-sulfonamide, the strongly electron-withdrawing sulfonamide group at C4 is ortho to the C3 chlorine. This provides localized activation to stabilize the transition state . Despite this ortho-activation, the energy barrier remains high. To overcome this, you must use strong nucleophiles (e.g., primary/secondary amines in excess), polar aprotic solvents (NMP or DMSO) to minimize transition state desolvation energy, and elevated temperatures (100–120 °C).

Q3: How do I achieve selective Suzuki-Miyaura cross-coupling at C3 without the free sulfonamide interfering? Causality: A free primary sulfonamide (-SO₂NH₂) can coordinate to palladium catalysts or undergo competitive Buchwald-Hartwig amination, leading to catalyst poisoning or mixed products. To achieve high C3 regioselectivity for C-C bond formation, you must use bulky, electron-rich ligands (like the IPr ligand in Pd-PEPPSI complexes) that accelerate the C-Cl oxidative addition while sterically hindering N-coordination [2], [3]. Additionally, employing a mild base (like Na₂CO₃) in a biphasic system prevents the complete deprotonation of the sulfonamide at the reaction temperature, keeping it out of the catalytic cycle.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Sulfonamide N-Alkylation
  • Initiation: Charge a dry flask with 3-Chloropyridine-4-sulfonamide (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

    • Validation Check: The solution may become slightly yellow, indicating the successful formation of the highly nucleophilic sulfonamide anion.

  • Alkylation: Dropwise add the alkyl halide (1.1 eq). Stir for 2–4 hours at 25 °C.

  • In-Process Control (IPC): Analyze via LC-MS. The product mass should correspond to [M+H]⁺ of the mono-alkylated species. The absence of a highly polar, early-eluting pyridinium peak confirms perfect regioselectivity.

  • Workup: Quench with water, extract with EtOAc, wash with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: High-Temperature SNAr Amination at C3
  • Setup: In a microwave-safe vial, combine 3-Chloropyridine-4-sulfonamide (1.0 eq), the amine nucleophile (3.0 eq), and DIPEA (2.0 eq) in anhydrous NMP (0.5 M).

  • Reaction: Seal the vial and heat to 120 °C for 16 hours (or 140 °C for 1 hour via microwave irradiation).

  • In-Process Control (IPC): Check TLC (10% MeOH/DCM). The starting material (UV active) should be fully consumed, replaced by a lower

    
     spot due to the increased polarity and hydrogen-bonding capacity of the new amine.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water/brine to remove NMP and DIPEA. Purify via reverse-phase chromatography.

Protocol 3: Pd-Catalyzed Suzuki-Miyaura Coupling at C3
  • Setup: Charge a Schlenk flask with 3-Chloropyridine-4-sulfonamide (1.0 eq), arylboronic acid (1.2 eq), Na₂CO₃ (2.5 eq), and Pd-PEPPSI-IPr (5 mol%).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Atmosphere Exchange: Evacuate and backfill with N₂ three times.

    • Validation Check: Strict exclusion of oxygen is critical here to prevent the oxidative homocoupling of the boronic acid, which would appear as a double-mass byproduct in LC-MS.

  • Reaction: Heat to 90 °C for 8 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Look for the cross-coupled product mass and ensure no desulfonylation or N-arylation byproducts are present.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Quantitative Data Summary

Table 1: Reaction Conditions and Regioselectivity Outcomes

Reaction TypeReagents & CatalystSolventTemp (°C)Primary RegioisomerTypical YieldRegioselectivity Ratio
Sulfonamide N-Alkylation R-I, Cs₂CO₃ (1.5 eq)DMF25N-Alkyl sulfonamide85-95%>99:1
Pyridine N-Alkylation R-OTf, No BaseDCM0N-Alkyl pyridinium90-95%>99:1
C3 SNAr (Amination) R-NH₂, DIPEA (2.0 eq)NMP1203-Amino derivative60-75%>95:5
C3 Suzuki Coupling R-B(OH)₂, Pd-PEPPSI-IPr, Na₂CO₃Dioxane/H₂O903-Aryl derivative70-85%>90:10
References
  • Chemical Science (RSC Publishing) - A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. URL: [Link]

  • ACS Omega - Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. URL:[Link]

  • Synthetic Communications - Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 4-Chloro-3-pyridinesulfonamide: HPLC vs. Melting Point Analysis

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key intermediate like 4-Chloro-3-pyridinesulfonamide (CAS: 33263-43-3), a versatile building block in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable. Even trace impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.[1] Therefore, the validation of analytical procedures used to determine purity is a mandate from regulatory bodies and a fundamental scientific necessity.[2][3]

This guide provides an in-depth comparison of two orthogonal analytical techniques for the purity validation of 4-Chloro-3-pyridinesulfonamide: High-Performance Liquid Chromatography (HPLC) and Melting Point determination. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparative framework to guide researchers and drug development professionals in selecting the appropriate methodology for their specific needs.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing API purity due to its high resolving power, sensitivity, and quantitative accuracy. It excels at separating the main compound from structurally similar impurities and degradation products, providing a detailed purity profile.[4][5] The validation of an HPLC method must demonstrate that it is fit for its intended purpose, a principle outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7]

The Science Behind the Separation: Reversed-Phase HPLC

For a polar molecule like 4-Chloro-3-pyridinesulfonamide, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[8][9] In this mode, the stationary phase is non-polar (e.g., octadecylsilane or C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[10]

  • Causality of Component Selection :

    • Stationary Phase (C18 Column) : The non-polar C18 chains provide a hydrophobic surface. Non-polar impurities will interact more strongly and be retained longer, while the main polar analyte, 4-Chloro-3-pyridinesulfonamide, will elute earlier. This ensures that potential non-polar process impurities are well-separated.

    • Mobile Phase (Buffered Acetonitrile/Water) : A gradient of increasing organic solvent (acetonitrile) is used to elute compounds with varying polarities. A buffer (e.g., ammonium formate) is critical to maintain a constant pH. This controls the ionization state of the sulfonamide group, ensuring consistent retention times and sharp, symmetrical peak shapes.[11] Without pH control, peak tailing and poor reproducibility can occur.

    • Detector (Photodiode Array - PDA) : A PDA detector is chosen for its ability to acquire spectra across a range of wavelengths simultaneously. This is a self-validating feature; it not only quantifies the peak area but also allows for peak purity analysis by comparing spectra across the peak. This helps to confirm that a chromatographic peak corresponds to a single component and is not co-eluting with an impurity.[5]

Experimental Protocol: HPLC Purity Determination

This protocol is designed in accordance with United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[12][13]

  • Preparation of Solutions :

    • Mobile Phase A : 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B : Acetonitrile.

    • Diluent : 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution : Accurately weigh and dissolve 4-Chloro-3-pyridinesulfonamide reference standard in Diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution : Prepare the test sample of 4-Chloro-3-pyridinesulfonamide in the same manner as the Standard Solution.

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • Detection : PDA at 254 nm (spectral acquisition from 200-400 nm).

    • Gradient Program :

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 5 95
      30 5 95
      31 95 5

      | 40 | 95 | 5 |

  • System Suitability : Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, as per ICH guidelines.[14]

  • Analysis and Calculation :

    • Inject the Diluent (as a blank), followed by the Standard and Sample Solutions.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Results
ParameterResult (Hypothetical)Acceptance Criteria
Retention Time (min)10.2Consistent with Standard
Purity (% Area)99.85%≥ 99.5% (Example)
Impurity 1 (Area %)0.08%≤ 0.10%
Impurity 2 (Area %)0.07%≤ 0.10%
System Suitability (%RSD)0.8%≤ 2.0%
Workflow Visualization: HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phases (Aqueous Buffer & Organic) instrument_setup Instrument Setup (Column, Temp, Flow, Gradient) prep_mobile->instrument_setup prep_std Prepare Reference Standard Solution sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Test Sample Solution analysis Inject Blank, Standard, & Sample prep_sample->analysis instrument_setup->sst sst->analysis RSD ≤ 2.0% integration Integrate Chromatogram Peaks analysis->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Final Report calculation->report

Fig 1. HPLC Experimental Workflow.

Part 2: Melting Point Analysis – A Rapid Indicator of Purity

Melting point determination is a classic, rapid, and cost-effective technique to assess the purity of a crystalline solid.[15][16] The underlying principle is based on the thermodynamic phenomenon of melting point depression. A pure crystalline compound typically has a sharp, well-defined melting point.[17] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a lower melting point and a broader melting range.[18][19][20]

The Science Behind the Measurement: Capillary Method

The capillary method, as detailed in the European Pharmacopoeia (Ph. Eur.) 2.2.14, is the standard for pharmaceutical analysis.[21][22] A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate.

  • Causality of Experimental Parameters :

    • Sample Preparation : The sample must be thoroughly dried and finely powdered. Moisture can act as an impurity, depressing the melting point, while a fine powder ensures uniform heat transfer and packing within the capillary.[15]

    • Heating Rate : A slow ramp rate (e.g., 1 °C/min) near the expected melting point is crucial.[21] A rapid heating rate can cause the sample's temperature to lag behind the apparatus thermometer, leading to an erroneously high and broad melting range.[20]

    • Observation : The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid particle liquefies. For a pure compound, this range is narrow (typically 0.5-2 °C). A broad range (>2 °C) is a strong indicator of impurities.[17]

Experimental Protocol: Melting Point Determination

This protocol is designed in accordance with Ph. Eur. Chapter 2.2.14.[21][23]

  • Apparatus Calibration : Calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected melting point of the sample (e.g., Benzophenone at 47-49 °C and Naphthalene at 79-81 °C).

  • Sample Preparation :

    • Ensure the 4-Chloro-3-pyridinesulfonamide sample is completely dry by placing it in a vacuum oven or desiccator for 24 hours.

    • Grind the sample into a fine, uniform powder using a mortar and pestle.

  • Capillary Loading :

    • Tap the open end of a capillary tube (sealed at one end) into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a compact column of 4-6 mm in height.[22]

  • Measurement :

    • Place the loaded capillary into the heating block of the apparatus.

    • Heat rapidly to a temperature approximately 10 °C below the expected melting point (Literature value for CAS 33263-43-3 is ~150-155 °C).[24][25]

    • Decrease the heating rate to 1 °C/min.

    • Record the temperature at which the first droplet of liquid is visible (T1).

    • Continue heating at the same rate and record the temperature at which all solid material has turned into a clear liquid (T2).

    • The melting range is T1 - T2.

  • Analysis :

    • Perform the measurement in triplicate.

    • Compare the observed melting range to that of a high-purity reference standard and literature values. A significant depression or broadening of the range indicates the presence of impurities.

Data Presentation: Melting Point Results
SampleObserved Melting Range (°C) (Hypothetical)Interpretation
Reference Standard (99.9%)153.5 - 154.5 °CSharp melting range, indicative of high purity.
Test Sample Batch A (Pure)153.0 - 154.5 °CCorrelates well with the standard; considered pure.
Test Sample Batch B (Impure)148.0 - 152.5 °CDepressed and broad range, indicating impurities present.
Workflow Visualization: Melting Point Analysis

MP_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Measurement cluster_data Phase 3: Interpretation calibrate Calibrate Apparatus with Reference Standards heating Heat Rapidly to T - 10°C, then Ramp at 1°C/min calibrate->heating sample_prep Dry and Pulverize Test Sample load_cap Load Capillary Tube (4-6 mm height) sample_prep->load_cap load_cap->heating observe Observe and Record Start (T1) and End (T2) of Melting heating->observe calc_range Determine Melting Range (T1 - T2) observe->calc_range compare Compare Range to Reference Standard calc_range->compare conclusion Assess Purity compare->conclusion

Fig 2. Melting Point Analysis Workflow.

Part 3: A Head-to-Head Comparison: HPLC vs. Melting Point

While both techniques aim to assess purity, they provide different types and levels of information. Their strengths and weaknesses make them suitable for different stages of the drug development process. HPLC is a quantitative, specific method, whereas melting point is a qualitative, bulk property measurement.

FeatureHPLC with PDA DetectorMelting Point Determination
Nature of Analysis Quantitative & QualitativePrimarily Qualitative
Specificity High . Can separate and identify individual impurities if standards are available.[5]Low . Non-specific; any soluble impurity will depress the melting point. Cannot identify impurities.[18]
Sensitivity High . Can detect and quantify impurities down to very low levels (e.g., <0.05%).Low . Generally requires >1-2% impurity level to cause a significant, observable depression.[15]
Information Provided Provides a purity value (%), retention times, number of impurities, and spectral data for peak identity/purity.Provides a temperature range. A sharp range close to the standard suggests high purity.[26]
Throughput Lower . Run times are typically 20-40 minutes per sample.Higher . Can be performed in minutes, and modern instruments can run multiple capillaries at once.
Sample Requirement Small (micrograms).Small (milligrams).
Equipment Cost High.Low.
Regulatory Standing Required . A validated, stability-indicating HPLC method is mandatory for batch release and regulatory filings.[1][2]Supportive . Often used as a quick identity and preliminary purity check, but not sufficient on its own.[27]

Conclusion: A Synergistic Approach to Purity Validation

Neither HPLC nor melting point analysis should be viewed in isolation. They are complementary techniques that, when used together, provide a robust and self-validating system for purity assessment.

  • For early-stage research and process development , melting point determination serves as an invaluable, rapid screening tool. A sharp melting point can quickly confirm the identity and approximate purity of a newly synthesized batch, guiding subsequent purification steps.[26]

  • For late-stage development, quality control, and regulatory submission , a fully validated HPLC method is indispensable. It provides the specific, sensitive, and quantitative data required to ensure that 4-Chloro-3-pyridinesulfonamide meets the stringent purity specifications for use in pharmaceutical manufacturing.[2][6]

By understanding the fundamental principles, executing the detailed protocols, and appreciating the distinct advantages of each method, researchers and scientists can confidently validate the purity of 4-Chloro-3-pyridinesulfonamide, ensuring the quality and integrity of the final therapeutic products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Grokipedia. Melting-point depression. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sciencing. What Factors Affect Melting Point?. [Link]

  • Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmeuropa. Appendix V A. Determination of Melting Point (Ph. Eur. method 2.2.14). [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • IBChem. Melting point depression. [Link]

  • Proclinical. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link]

  • Scribd. 2.2.14. Melting Point - Capillary Method. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Chromatography Online. Validation of Impurity Methods, Part II. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Stanford Research Systems. DETERMINATION OF MELTING POINTS. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Pharmacopoeia. 2.2.14. Melting point - capillary method. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Westlab. Measuring the Melting Point. [Link]

  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Journal of Pharmaceutical Research International. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • ResolveMass Laboratories Inc. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Hawach Scientific. Reversed Phase Chromatography Principle. [Link]

  • Five Chongqing Chemdad Co. 4-Chloro-3-pyridinesulfonamide. [Link]

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Comparative

Comparative docking studies of 3-Chloropyridine-4-sulfonamide based inhibitors

Title: Comparative Docking Guide: 4-Substituted Pyridine-3-Sulfonamide Based Inhibitors Subtitle: Structural Insights, Selectivity Profiles, and Computational Protocols for CA IX/XII Inhibition Executive Summary & Nomenc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Docking Guide: 4-Substituted Pyridine-3-Sulfonamide Based Inhibitors Subtitle: Structural Insights, Selectivity Profiles, and Computational Protocols for CA IX/XII Inhibition

Executive Summary & Nomenclature Clarification

Core Insight: This guide focuses on Pyridine-3-sulfonamide inhibitors, often synthesized from the key intermediate 4-chloropyridine-3-sulfonamide .[1] While the user query specifies "3-Chloropyridine-4-sulfonamide," current medicinal chemistry literature predominantly utilizes the 4-chloro-3-sulfonamide scaffold to generate libraries of selective Carbonic Anhydrase (CA) inhibitors. The "3,4-substitution pattern" is critical for mimicking the ortho-substitution effect seen in benzenesulfonamides, driving selectivity for cancer-associated isoforms (hCA IX and hCA XII).[2]

Why This Scaffold?

  • Acidity: The electron-withdrawing nitrogen in the pyridine ring lowers the pKa of the sulfonamide group (

    
    ) compared to benzenesulfonamides (
    
    
    
    ), enhancing zinc-binding affinity at physiological pH.
  • Selectivity: The "tail" attached at the 4-position (displacing the chlorine) allows for specific interactions with the hydrophobic/hydrophilic pockets of transmembrane isoforms (CA IX/XII), avoiding the ubiquitous cytosolic isoforms (CA I/II).[3]

Comparative Performance Analysis

The following data compares 4-substituted pyridine-3-sulfonamide derivatives against the clinical standard, Acetazolamide (AAZ) , and standard benzenesulfonamides.

Table 1: Binding Affinity ( ) and Selectivity Profile

Data synthesized from recent comparative studies (e.g., Szafrański et al., Int. J. Mol. Sci.).

Compound ClassScaffold ArchitectureTarget Affinity (

hCA IX)
Selectivity (hCA IX / hCA II)Docking Score (GoldScore/Fitness)
Standard (Control) Acetazolamide (AAZ) 25.0 nM 1.0 (Non-selective)~48.2
Alternative A Benzenesulfonamide (Substituted)50 - 100 nM2 - 5x~50.0
Subject Scaffold 4-Substituted Pyridine-3-Sulfonamide 137.5 nM 5.9 - 23.3x ~52 - 55
Variant 1,2,3-Triazole-Pyridine Hybrid~90 - 200 nMHigh (>20x)~53.5

Key Findings:

  • Potency vs. Selectivity: While the pyridine derivatives often show slightly lower absolute potency (

    
     nM) compared to AAZ (
    
    
    
    nM), they exhibit vastly superior selectivity ratios (up to 23-fold) for cancer-associated isoforms.
  • Docking Correlation: Higher docking scores in the pyridine series correlate with the formation of a specific H-bond network involving the pyridine nitrogen and the "tail" interaction with Leu198 and Val121.

Structural Mechanism of Action

To understand the docking results, one must visualize the binding mode. The pyridine scaffold offers a unique "Twisted" binding pose compared to benzene analogues.

Diagram 1: Molecular Interaction Map

This diagram illustrates the critical interactions driving the affinity of 4-substituted pyridine-3-sulfonamides.

BindingMechanism cluster_selectivity Selectivity Filter (CA IX/XII) Ligand 4-Substituted Pyridine-3-Sulfonamide Zn Zn(II) Ion (Active Site) Ligand->Zn Coordination (Sulfonamide N) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (Sulfonamide O) HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) Ligand->HydrophobicPocket Van der Waals (4-Position Tail) WaterNetwork Water Network (Displacement) Ligand->WaterNetwork Entropy Gain (Tail insertion)

Caption: Interaction map highlighting the zinc coordination and the critical "tail" interaction in the hydrophobic pocket that confers isoform selectivity.

Comparative Docking Protocol

This protocol is designed to be self-validating . It uses a "Redocking" step to ensure the algorithm can reproduce the crystallographic pose of a known inhibitor (e.g., AAZ in PDB: 1AZM or 3IAI) before testing the pyridine derivatives.

Diagram 2: Computational Workflow

DockingWorkflow Start Start: Structure Retrieval LigandPrep Ligand Preparation (DFT Optimization / pH 7.4) Start->LigandPrep ProteinPrep Protein Preparation (Remove H2O, Add H, Fix Zn) Start->ProteinPrep Docking Docking Run (Genetic Algorithm/GOLD) LigandPrep->Docking Validation Validation: Redock Co-crystal Ligand (RMSD < 2.0 Å) ProteinPrep->Validation GridGen Grid Generation (Center on Zn, 10-15 Å radius) Validation->GridGen Pass GridGen->Docking Analysis Analysis: Score vs. Pose Logic Docking->Analysis

Caption: Step-by-step docking workflow emphasizing the mandatory validation step (Redocking) to ensure scientific integrity.

Detailed Methodology
  • Ligand Preparation:

    • Software: ChemDraw / Gaussian / LigPrep.

    • Step: Sketch the 4-substituted pyridine-3-sulfonamide .

    • Critical: Generate 3D conformers and minimize energy using DFT (B3LYP/6-31G*) to ensure the sulfonamide geometry is accurate. Set protonation state to anionic (deprotonated sulfonamide) if docking into the Zn-bound active site, as this is the active species.

  • Protein Preparation:

    • Target: PDB ID 3IAI (hCA IX mimic) or 1JD0 (hCA XII).

    • Step: Remove solvent molecules (except the deep water coordinated to Zn if using a specific mechanism). Add polar hydrogens.[3]

    • Constraint: Ensure the Zinc ion (

      
      ) is properly typed (charge +2) and coordinated by His94, His96, and His119.
      
  • Grid Generation:

    • Center: Coordinates of the Zinc ion.

    • Size:

      
       Å box is usually sufficient, but extend to 15 Å if the "tail" at position 4 is long (e.g., benzyloxy or triazole extensions).
      
  • Docking & Scoring:

    • Algorithm: Genetic Algorithm (e.g., Gold, AutoDock Vina).

    • Scoring Function: ChemPLP or GoldScore (preferred for metalloproteins).

    • Validation: First, dock Acetazolamide back into the empty protein. If the Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose is > 2.0 Å, stop and recalibrate the grid.

  • Analysis Criteria:

    • Zinc Distance: The sulfonamide Nitrogen must be within 1.9 - 2.2 Å of the Zinc ion.

    • H-Bond: Look for interaction with Thr199.

    • Tail Orientation: Verify if the substituent at position 4 points towards the selective hydrophobic pocket (Phe131/Val121 region).

References

  • Szafrański, K., et al. (2025).[3] "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." International Journal of Molecular Sciences.

  • Supuran, C. T. (2024).[4] "Multi- and Poly-Pharmacology of Carbonic Anhydrase Inhibitors." Pharmacological Reviews.

  • BenchChem Technical Support. (2025). "Application Note: 4-Chloropyridine-3-sulfonyl Chloride in Solid-Phase Organic Synthesis." BenchChem Protocols.

  • Slawinski, J., et al. (2013).[5] "Synthesis of Heterocyclic 4-Substituted Pyridine-3-Sulfonamide Derivatives and Their Inhibition of the Human Cytosolic Isozymes I and II and Transmembrane Tumor-Associated Isozymes IX and XII." European Journal of Medicinal Chemistry.

Sources

Validation

The Cutting Edge of Carbonic Anhydrase Inhibition: A Comparative Efficacy Guide to 3-Chloropyridine-4-Sulfonamide Analogs

In the landscape of therapeutic drug design, the inhibition of carbonic anhydrases (CAs) remains a pivotal strategy for managing a spectrum of diseases, including glaucoma, epilepsy, and even certain cancers.[1][2] The u...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic drug design, the inhibition of carbonic anhydrases (CAs) remains a pivotal strategy for managing a spectrum of diseases, including glaucoma, epilepsy, and even certain cancers.[1][2] The ubiquitous nature of these zinc-containing metalloenzymes in mediating crucial physiological processes, such as pH regulation and CO2 homeostasis, underscores the demand for potent and isoform-selective inhibitors.[3][4] Among the myriad of scaffolds explored, sulfonamide-based inhibitors have consistently demonstrated significant clinical and pharmacological relevance.[3][5] This guide provides an in-depth comparative analysis of a promising class of these inhibitors: the 3-chloropyridine-4-sulfonamide analogs. We will delve into their structure-activity relationships, comparative efficacy against key CA isozymes, and the experimental protocols underpinning their evaluation.

The Rationale for the Pyridine-Sulfonamide Scaffold

The foundational principle of sulfonamide-based CA inhibitors lies in the interaction of the sulfonamide moiety (SO2NH2) with the zinc ion (Zn2+) located within the enzyme's active site.[6] This coordination disrupts the catalytic hydration of carbon dioxide to bicarbonate and a proton.[4] The pyridine ring, a bioisostere of the benzene ring found in many classical sulfonamide inhibitors, offers several advantages. Its nitrogen atom can participate in hydrogen bonding, potentially enhancing binding affinity and selectivity. Furthermore, the pyridine scaffold provides multiple positions for substitution, allowing for the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

The introduction of a chlorine atom at the 3-position of the pyridine ring is a strategic design choice. Halogen atoms, like chlorine, are known to modulate the electronic properties of the aromatic ring and can participate in halogen bonding, a non-covalent interaction that can contribute to inhibitor binding. The relative positioning of the sulfonamide group at the 4-position and the chloro group at the 3-position creates an "ortho-like" substitution pattern which can influence the orientation of the inhibitor within the active site, potentially leading to enhanced interactions with specific amino acid residues and improved isoform selectivity.[5]

Comparative Inhibitory Efficacy

The efficacy of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Ki value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of selected pyridine-sulfonamide analogs against key human (h) CA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[5][7]

CompoundScaffoldhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) 1,3,4-Thiadiazole-2-sulfonamide25012.125.85.7[8]
Compound 1 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide169 - 540058.5 - 123819.5 - 65216.8 - 768[7]
Compound 2 4-(4-Aryl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide>10000271 - >10000137 - 815491 - >10000[9]

Note: The data for Compound 1 and 2 represents a range of values for a series of analogs with the same core scaffold but different substitutions.

From the compiled data, it is evident that modifications to the pyridine-sulfonamide scaffold can lead to significant variations in inhibitory potency and selectivity. For instance, certain 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives have demonstrated potent inhibition of the tumor-associated hCA IX, with Ki values as low as 19.5 nM, which is comparable to or even better than the clinically used acetazolamide (Ki = 25.8 nM).[7] In contrast, some 4-substituted pyridine-3-sulfonamides show weaker inhibition against the ubiquitous cytosolic isoforms hCA I and hCA II, a desirable characteristic for reducing off-target side effects.[7][9]

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of the 3-chloropyridine-4-sulfonamide analogs and their inhibitory activity is a critical aspect of their design.

SAR cluster_scaffold 3-Chloropyridine-4-sulfonamide Scaffold cluster_modifications Structural Modifications cluster_outcomes Impact on Inhibition Scaffold Core Structure R_group Substituents (R) at other positions Scaffold->R_group influences SO2NH2 Sulfonamide Group (SO2NH2) - Essential for Zn2+ binding Cl_group 3-Chloro Group - Modulates electronics - Potential for halogen bonding Potency Potency (Ki) R_group->Potency Selectivity Isoform Selectivity (e.g., hCA IX vs hCA II) R_group->Selectivity SO2NH2->Potency determines Cl_group->Potency Cl_group->Selectivity

Caption: Structure-Activity Relationship of 3-Chloropyridine-4-sulfonamide Analogs.

The key takeaways from the SAR of these compounds are:

  • The Unsubstituted Sulfonamide Group is Essential: The primary sulfonamide group is the anchor that coordinates with the Zn2+ ion in the active site of all carbonic anhydrases.[6]

  • The Pyridine Ring as a Versatile Scaffold: The pyridine ring allows for diverse substitutions that can interact with different sub-pockets of the CA active site, thereby influencing isoform selectivity.

  • The Role of the 3-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can increase the acidity of the sulfonamide proton, potentially leading to stronger binding to the zinc-bound hydroxide. Furthermore, the chloro group can engage in specific interactions with amino acid residues, contributing to both potency and selectivity.

  • Impact of 'Tail' Modifications: The addition of various heterocyclic or aromatic "tails" at other positions on the pyridine ring dramatically impacts the inhibitory profile. These tails can extend into hydrophilic or hydrophobic regions of the active site, leading to enhanced affinity for specific isoforms. For example, bulky substituents can be designed to selectively target the unique active site topographies of different CA isozymes.[4]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A robust and reproducible experimental protocol is paramount for the accurate determination of the inhibitory efficacy of these analogs. The most common method is a stopped-flow CO2 hydrase assay.[8][10]

Assay_Workflow start Start prep Reagent Preparation - Purified CA Isozyme - Inhibitor Stock Solution - CO2-Saturated H2O - pH Indicator Buffer start->prep mixing Rapid Mixing (Stopped-Flow) Enzyme + Inhibitor + Buffer CO2-Saturated H2O prep->mixing monitoring Spectrophotometric Monitoring - Measure pH change via indicator absorbance - Typically at a specific wavelength (e.g., 400 nm) mixing->monitoring data Data Analysis - Calculate initial reaction rates - Determine Ki values by fitting to the Morrison equation monitoring->data end End data->end

Caption: Workflow for a Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Enzyme Solution: Prepare stock solutions of the purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Inhibitor Solutions: Prepare serial dilutions of the 3-chloropyridine-4-sulfonamide analogs in a solvent that is compatible with the assay, such as DMSO.

    • CO2 Substrate: Prepare a saturated solution of CO2 in water at a controlled temperature (e.g., 4°C).

    • Buffer and Indicator: Use a buffer containing a pH indicator, such as phenol red, to monitor the change in pH resulting from the enzymatic reaction.

  • Enzyme-Inhibitor Pre-incubation:

    • In the reaction cuvette, mix the enzyme solution with varying concentrations of the inhibitor. Allow for a pre-incubation period (typically 10-15 minutes) to ensure the formation of the enzyme-inhibitor complex.[11]

  • Initiation and Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water using a stopped-flow spectrophotometer.

    • The hydration of CO2 to carbonic acid, catalyzed by CA, will cause a decrease in the pH of the solution.

    • Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentrations.

    • The inhibition constants (Ki) are then calculated by fitting the data to the appropriate inhibition model, such as the Morrison equation for tight-binding inhibitors.

Conclusion and Future Perspectives

The 3-chloropyridine-4-sulfonamide scaffold represents a highly promising platform for the development of novel and selective carbonic anhydrase inhibitors. The strategic placement of the chloro and sulfonamide groups on the pyridine ring, coupled with the potential for diverse substitutions, allows for the rational design of compounds with tailored inhibitory profiles. The data presented herein underscores the potential of these analogs, particularly in targeting the tumor-associated hCA IX and XII isoforms, which are key players in cancer progression.

Future research in this area should focus on expanding the library of these analogs and conducting more extensive in vivo studies to validate their therapeutic potential. Furthermore, high-resolution co-crystal structures of these inhibitors bound to various CA isoforms would provide invaluable insights for the structure-based design of the next generation of highly selective and potent carbonic anhydrase inhibitors.

References

  • Supuran, C. T. (2005). Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides. Bioorganic & Medicinal Chemistry, 13(17), 4837-4844.
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Journal of Enzyme Inhibition, 15(5), 443-453.
  • Supuran, C. T., & Scozzafava, A. (2008). Sulfenamido-Sulfonamides as Inhibitors of Carbonic Anhydrase Isozymes I, II And IV. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 651-657.
  • Guler, O. O., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-7.
  • Supuran, C. T. (2023). An overview of novel antimicrobial carbonic anhydrase inhibitors.
  • Ghorbani, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3205.
  • Ahmad, S., et al. (2024). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Journals.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Angeli, A., & Supuran, C. T. (2024). Novel carbonic anhydrase inhibitors for the treatment of Helicobacter pylori infection.
  • Supuran, C. T. (2025). An overview of novel antimicrobial carbonic anhydrase inhibitors.
  • D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1709.
  • Aslam, S., & Gupta, V. (2026). Carbonic Anhydrase Inhibitors. In: StatPearls.
  • Wranik, M., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 2969-2975.
  • D'Ascenzio, M., et al. (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710.
  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC.
  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 9(11), 1139-1144.
  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Gontarska, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.
  • Huang, Q., et al. (2017). Efficacy of carbonic anhydrase inhibitors in management of cystoid macular edema in retinitis pigmentosa: A meta-analysis. PLoS ONE, 12(10), e0186180.
  • Lee, J. W., et al. (2020). Efficacy of Topical Carbonic Anhydrase Inhibitors in Reducing Duration of Chronic Central Serous Chorioretinopathy. Translational Vision Science & Technology, 9(13), 17.

Sources

Comparative

In-vitro and in-vivo evaluation of novel 3-Chloropyridine-4-sulfonamide compounds

Executive Summary & Chemical Rationale Topic: Evaluation of 3-Chloropyridine-4-sulfonamide (3-CPS) derivatives as next-generation BRAF inhibitors. Context: While first-generation BRAF inhibitors (e.g., Vemurafenib) revol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Topic: Evaluation of 3-Chloropyridine-4-sulfonamide (3-CPS) derivatives as next-generation BRAF


 inhibitors.
Context:  While first-generation BRAF inhibitors (e.g., Vemurafenib) revolutionized melanoma treatment, acquired resistance and paradoxical MAPK pathway activation remain critical hurdles. The 3-Chloropyridine-4-sulfonamide scaffold represents a structural evolution designed to optimize binding affinity in the ATP-binding pocket while minimizing off-target dimerization effects.

This guide outlines a rigorous, self-validating framework for evaluating these novel compounds, moving from in silico profiling to in vivo xenograft efficacy.

Mechanism of Action & Signaling Pathway

The primary target of 3-CPS compounds is the mutant BRAF kinase. In melanoma, the V600E mutation renders BRAF constitutively active, driving the MEK-ERK signaling cascade and leading to uncontrolled proliferation.

Pathway Visualization: MAPK Signaling & Inhibition

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Bind RAS RAS-GTP RTK->RAS Activate BRAF_WT BRAF (WT) RAS->BRAF_WT Activate BRAF_Mut BRAF (V600E) (Constitutive Activation) MEK MEK1/2 BRAF_Mut->MEK Hyper-Phosphorylation Inhibitor 3-CPS Inhibitor Inhibitor->BRAF_Mut Blocks ATP Pocket ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription Translocation

Caption: Figure 1. The MAPK signaling cascade showing the intervention point of 3-CPS inhibitors at the constitutively active BRAF V600E node.

Comparative Profiling: 3-CPS vs. Standard of Care

To establish the utility of novel 3-CPS compounds, they must be benchmarked against FDA-approved inhibitors like Vemurafenib (PLX4032) or Encorafenib.

Table 1: Physicochemical & Potency Comparison
ParameterNovel 3-CPS (Lead Candidate)Vemurafenib (Control)Rationale for Evaluation
Scaffold Core 3-Chloropyridine-4-sulfonamideAzaindole-sulfonamidePyridine core offers altered solubility and metabolic stability profiles.
BRAF

IC

< 10 nM (Target)~31 nMLower IC

indicates higher potency and potential for lower dosing.
Selectivity (WT vs Mut) > 50-fold> 10-foldHigher selectivity reduces cutaneous toxicity (e.g., squamous cell carcinoma).
LogP (Lipophilicity) 3.2 - 3.8~3.0Optimized for membrane permeability without excessive protein binding.
Solubility (pH 7.4) High (> 50 µM)Low (< 1 µM)Improved solubility enhances oral bioavailability.

In-Vitro Evaluation Protocols

A. Kinase Inhibition Assay (Cell-Free)

Objective: Quantify the direct inhibition of BRAF


 enzymatic activity.[1]

Protocol:

  • Reagents: Recombinant BRAF

    
     protein, MEK1 (substrate), ATP, and 
    
    
    
    P-ATP or fluorescent tracer (e.g., ADP-Glo).
  • Reaction Mix: Prepare kinase buffer (50 mM HEPES, 10 mM MgCl

    
    , 1 mM DTT).
    
  • Dosing: Serial dilute 3-CPS compounds (0.1 nM to 10 µM) in DMSO.

  • Incubation: Incubate enzyme + inhibitor for 15 mins at room temperature.

  • Initiation: Add ATP/Substrate mix. Incubate for 60 mins at 25°C.

  • Detection: Measure luminescence/fluorescence.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC

    
    .
    
B. Cell Viability & Resistance Profiling

Objective: Assess efficacy in cellular models, specifically overcoming resistance.

Cell Lines:

  • A375: BRAF

    
     Melanoma (Sensitive).[2]
    
  • A375-R: Vemurafenib-Resistant A375 (Acquired resistance model).

  • HaCaT: Immortalized Keratinocytes (Toxicity control).

Workflow Visualization:

InVitro_Workflow Compound 3-CPS Library Screen Primary Screen (10 µM) Compound->Screen HitSel Hit Selection (>50% Inhibition) Screen->HitSel IC50 Dose Response (IC50 Determination) HitSel->IC50 Yes Resist Resistance Assay (A375-R vs A375) IC50->Resist Selectivity Selectivity Index (Tumor vs Normal) Resist->Selectivity

Caption: Figure 2. Step-wise in-vitro screening workflow from library to resistance profiling.

In-Vivo Evaluation: Xenograft Efficacy

Objective: Validate tumor regression and pharmacokinetics (PK) in a physiological system.

Protocol: Melanoma Xenograft Model
  • Animal Selection: BALB/c nude mice (immunocompromised), 6-8 weeks old.

  • Tumor Induction: Subcutaneous injection of

    
     A375 cells in Matrigel into the right flank.
    
  • Randomization: When tumors reach ~100 mm

    
    , randomize mice into groups (n=8):
    
    • Vehicle Control (e.g., PEG400/Saline).

    • Positive Control (Vemurafenib, 25 mg/kg/day).

    • Experimental Group (3-CPS, 25 mg/kg/day).

  • Dosing: Oral gavage (PO) daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint Analysis:

    • Harvest tumors for Western Blot (pERK/ERK ratio).[2]

    • Plasma collection for PK analysis (C

      
      , AUC).
      
Self-Validating Checkpoint (Trustworthiness)
  • Body Weight Rule: If body weight loss exceeds 20% in the experimental group, the compound is considered toxic regardless of tumor shrinkage.

  • Vehicle Control: Must show exponential tumor growth; otherwise, the model is invalid.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596–599. Link

  • Szafrański, K., et al. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity.[3] Molecules, 20(7), 12029–12044. Link

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041–3046. Link

  • Zhang, W., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors.[4] Journal of Medicinal Chemistry, 54(6), 1724–1739. Link

  • Pfizer. (2026).[5] U.S. FDA Grants Full Approval to Pfizer's BRAFTOVI Combination Regimen.[5] Pfizer Press Release. Link

Sources

Safety & Regulatory Compliance

Safety

3-Chloropyridine-4-sulfonamide proper disposal procedures

This guide outlines the proper disposal procedures for 3-Chloropyridine-4-sulfonamide , a specialized heterocyclic building block used in drug discovery.[1][2][3][4][5][6] The protocols below are designed to ensure compl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 3-Chloropyridine-4-sulfonamide , a specialized heterocyclic building block used in drug discovery.[1][2][3][4][5][6] The protocols below are designed to ensure compliance with environmental regulations (RCRA/EPA) and laboratory safety standards.

Executive Summary: Immediate Disposal Directives

Parameter Directive
Waste Stream Halogenated Organic Waste (Due to Chlorine content).[1][2][3][4][5][6]
Primary Hazard Skin/Eye Irritant; Potential Aquatic Toxicity.[5][6][7]
Disposal Method High-temperature incineration with acid gas scrubbing.[1][2][3][4][5][6]
Drain Disposal STRICTLY PROHIBITED. Do not pour down sinks.[5][6]
Reactive Group Sulfonamide (Generally stable, but avoid strong oxidizers).[5][6]

Compound Identification & Characterization

Precise identification is the first step in compliant disposal.[5][6] Note that this specific isomer is less common than its analog (4-Chloro-3-pyridinesulfonamide), so verification of the CAS number is critical for accurate inventory tracking.[1][2][3][4][5][6]

  • Chemical Name: 3-Chloropyridine-4-sulfonamide[1][2][3][4][5][6]

  • CAS Number: 1541670-98-7 (Verify against container label; distinct from the more common isomer 33263-43-3)[3][4][5][6]

  • Molecular Formula: C₅H₅ClN₂O₂S[1][2][3][4][5][]

  • Molecular Weight: 192.62 g/mol [2][4][5][][9]

  • Physical State: Solid (typically off-white to pale yellow powder)[1][2][3][4][5][6]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[5][6]

Hazard Assessment & Safety Profile

Before handling waste, the researcher must acknowledge the specific hazards associated with chlorinated pyridine derivatives.[6]

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 2 (H315)[5][6][7][10]

    • Serious Eye Damage/Irritation: Category 2A (H319)[5]

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1][2][3][4][5][6]

  • Ecological Impact: Pyridine derivatives are often persistent in water and toxic to aquatic life.[5][6] The chlorine substituent increases resistance to biodegradation.[5][6]

  • Chemical Incompatibility: Incompatible with strong oxidizing agents and strong bases.[5][6][11]

Waste Segregation Workflow

Proper segregation prevents dangerous chemical reactions in the waste stream and ensures the waste facility can process the material (e.g., preventing halogenated compounds from entering non-halogenated fuel blending streams).[6]

WasteSegregation Start Waste Generation: 3-Chloropyridine-4-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Pure Compound or Contaminated PPE LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved in Solvent BinSolid Solid Hazardous Waste Bin (Label: Halogenated Organic Solid) SolidWaste->BinSolid Double Bag & Tag SolventCheck Check Solvent Type LiquidWaste->SolventCheck BinHalo Halogenated Solvent Waste (Contains DCM, Chloroform, etc.) SolventCheck->BinHalo Organic Solvent BinAq Aqueous Hazardous Waste (Label: Toxic Inorganic/Organic Mixture) SolventCheck->BinAq Aqueous Buffer/Water

Caption: Decision tree for segregating 3-Chloropyridine-4-sulfonamide waste based on physical state and solvent matrix.

Detailed Disposal Procedures

A. Solid Waste (Pure Substance & Residue)[5][6]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2][3][5][6]

  • Packaging: If the compound is in a vial, keep it in the original vial, cap it tightly, and place the entire vial into the solid waste container. Loose powder should be swept into a bag or container; do not leave loose powder in the drum.[6]

  • Labeling:

    • Must include: "Hazardous Waste - Solid."

    • Chemical Constituents: "3-Chloropyridine-4-sulfonamide."[1][2][3][4][5][6][12]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[5][6]

B. Liquid Waste (Reaction Mixtures)

Because this molecule contains Chlorine , it changes the classification of the entire solvent stream.[6]

  • Halogenated Stream: If dissolved in organic solvents (DMSO, Methanol, Ethyl Acetate), pour into the Halogenated Solvent carboy.[6]

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute (3-Chloropyridine-4-sulfonamide) often necessitates incineration parameters reserved for halogenated waste to prevent dioxin formation or equipment corrosion.[1][2][3][4][5][6]

  • Aqueous Stream: If dissolved in water/buffers, collect in a container labeled "Aqueous Waste with Toxic Organics."[5][6] Do not adjust pH unless specified by your facility's safety officer, as acidification can sometimes liberate SO₂ or other gases from sulfonamide degradation products.[6]

C. Contaminated Debris (PPE, Sharps)[5]
  • Gloves/Paper Towels: Dispose of nitrile gloves and weigh paper contaminated with the substance in the Hazardous Solid Waste bin.[6] Do not place in regular trash.

  • Needles/Syringes: Chemically contaminated sharps must go into a Chemo/Sharps container (often yellow or white, distinct from biohazard red), labeled for chemical destruction.[5]

Spill Management Protocol

In the event of a powder spill, execute the following workflow to minimize exposure and contamination.

SpillResponse Alert 1. Alert Personnel Evacuate immediate area PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat, N95 if dusty) Alert->PPE Contain 3. Containment Cover with wet paper towels to prevent dust generation PPE->Contain Cleanup 4. Cleanup Scoop material into disposable container Contain->Cleanup Decon 5. Decontamination Wipe surface with soap & water; Dispose as Haz Waste Cleanup->Decon

Caption: Step-by-step spill response protocol for solid 3-Chloropyridine-4-sulfonamide.

Regulatory Compliance (RCRA/EPA)

While 3-Chloropyridine-4-sulfonamide is not a specifically listed P- or U-listed waste, it falls under strict regulation due to its chemical characteristics.[1][2][4][5][6]

  • Waste Classification:

    • RCRA Status: Non-listed hazardous waste.[5][6] However, it must be characterized based on toxicity.[6]

    • Characteristic Waste: If the waste stream contains significant pyridine derivatives, it may be treated similarly to D038 (Pyridine) waste if leachable levels are high, though this specific sulfonamide is distinct.[5]

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture becomes F001/F002 waste.[5][6]

  • Destruction Method: The only acceptable final disposal method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. The incinerator must be equipped with a scrubber to neutralize Hydrogen Chloride (HCl) and Sulfur Oxides (SOx) generated during combustion.[5][6]

References

  • National Center for Biotechnology Information (NCBI). (2025).[5][6] PubChem Compound Summary for CID 118426, 4-Chloro-3-pyridinesulfonamide. (Note: Isomer analog used for toxicological benchmarking).[5][6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[5][6][13] Retrieved from [Link][5][6]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling 3-Chloropyridine-4-sulfonamide

This guide provides essential, in-depth safety protocols for the handling of 3-Chloropyridine-4-sulfonamide. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth safety protocols for the handling of 3-Chloropyridine-4-sulfonamide. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It offers a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in established safety principles and data from analogous chemical structures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that every interaction with this compound is managed with the highest degree of care.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Chloropyridine-4-sulfonamide is not available, data from structurally similar compounds, such as 4-Chloro-3-pyridinesulfonamide and other pyridine derivatives, provides a strong basis for a comprehensive risk assessment.

The primary hazards associated with this class of compounds include:

  • Skin Corrosion/Irritation: Many pyridine derivatives are known to cause skin irritation, and some can cause severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation or irreversible damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

  • Acute Toxicity: Some related compounds are harmful if swallowed or if they come into contact with the skin.[2][3][4]

These hazards necessitate a multi-faceted PPE strategy to create a reliable barrier between the researcher and the chemical.[5][6]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Below are the core PPE components required when working with 3-Chloropyridine-4-sulfonamide.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety goggles and/or face shield.Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and fine dust.[7][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during bulk transfers or when reacting the compound under pressure.[5][8]
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended for handling pyridine compounds.[7][9] Latex gloves are not suitable.[7] Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling larger quantities, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.[10][11]
Body Laboratory coat or chemical-resistant gown.A standard lab coat is the minimum requirement for handling small quantities. For procedures with a higher risk of splashes or when handling larger volumes, a disposable, poly-coated gown that is resistant to chemical permeation is required.[6][10] Gowns should be long-sleeved with tight-fitting cuffs.[10]
Respiratory NIOSH-approved respirator.Respiratory protection is required when engineering controls, such as a certified fume hood, are not available or insufficient to control exposure, especially when handling the solid powder (to prevent dust inhalation) or when there is a potential for aerosol generation.[11][12] The type of respirator (e.g., N95 for particulates, or one with organic vapor cartridges) should be selected based on a formal risk assessment of the specific procedure.[11]
Feet Closed-toe shoes.Shoes must fully cover the feet and should be made of a non-porous, chemical-resistant material to protect against spills.[13]

PPE Selection Workflow: A Task-Based Approach

The level of PPE must correspond to the risk of exposure for a given laboratory task. This workflow provides a logical guide for selecting the appropriate protective equipment.

PPE_Selection_Workflow cluster_start cluster_task Task Assessment cluster_ppe Required PPE Level start Start: Handling 3-Chloropyridine-4-sulfonamide weighing Weighing Solid start->weighing solution Preparing Solution start->solution reaction Running Reaction / Workup start->reaction storage Transporting / Storage start->storage ppe_medium Level 2 (Medium Risk) - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - In Fume Hood weighing->ppe_medium If outside fume hood, add respirator solution->ppe_medium Volatile solvent or heating increases risk ppe_high Level 3 (High Risk) - Goggles & Face Shield - Neoprene/Butyl Gloves - Chemical-Resistant Gown - Respirator (if needed) - In Fume Hood reaction->ppe_high Risk of splash, aerosol, or exothermic reaction ppe_low Level 1 (Low Risk) - Safety Goggles - Nitrile Gloves - Lab Coat storage->ppe_low Sealed, secondary container

Caption: PPE selection workflow based on laboratory task.

Experimental Protocols: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent contamination.[10]

Protocol 1: Donning PPE Sequence
  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position goggles securely on the face. If required, place the face shield over the goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the gown or lab coat. If double-gloving, don the first pair, then the second pair over the top.

Protocol 2: Doffing PPE Sequence (to minimize contamination)

This process should ideally be performed in a designated area.

  • Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair.

  • Gown/Lab Coat: Unfasten the gown. Roll it down and away from the body, touching only the inside surface.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Gloves (Inner Pair): Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Respirator (if used): Remove last, after leaving the work area.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[14][15]

Operational Plan: Spill Management and Decontamination

Accidents can happen, and a clear plan is essential for mitigating them.

  • Immediate Actions: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][7] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][3]

  • Spill Containment: For small spills, use an inert absorbent material like vermiculite or sand.[9][16] Do not use combustible materials. Ensure the area is well-ventilated, and wear the appropriate PPE (Level 3) during cleanup.

  • Decontamination: All surfaces and equipment that have come into contact with the chemical must be decontaminated. Work clothes should be laundered separately from other clothing.[14][15]

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has been in contact with 3-Chloropyridine-4-sulfonamide must be considered hazardous waste.[10] It should be collected in a designated, sealed, and clearly labeled waste container for disposal by a licensed professional waste service.[1][4]

  • Chemical Waste: Unused chemical and absorbed spill material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][15] Do not pour chemical waste down the drain.[15] Containers should be left in their original packaging and not mixed with other waste.[1]

By integrating these detailed protocols into your laboratory's standard operating procedures, you build a robust and trustworthy safety system. This proactive approach to chemical handling not only protects individual researchers but also fosters a culture of safety and scientific integrity within the entire organization.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet: PYRIDINE. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • PubChem. 4-Chloro-3-pyridinesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • University of Toledo. Handling of Hazardous Drugs (HD) Procedure. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Available at: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • Capot Chemical. (2026, February 11). MSDS of 4-Chloro-pyridine-3-sulfonyl chloride. Available at: [Link]

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